molecular formula C4H5NOS B1267321 4-methylthiazol-2(3H)-one CAS No. 32497-10-2

4-methylthiazol-2(3H)-one

Cat. No.: B1267321
CAS No.: 32497-10-2
M. Wt: 115.16 g/mol
InChI Key: ZMEVDFFLOPFGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylthiazol-2(3H)-one is a useful research compound. Its molecular formula is C4H5NOS and its molecular weight is 115.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-1,3-thiazol-2(3H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4484. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEVDFFLOPFGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277848
Record name 4-Methyl-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32497-10-2
Record name 32497-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2,3-dihydro-1,3-thiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-methylthiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 4-methylthiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is predominantly achieved through a two-step process, commencing with the well-established Hantzsch thiazole synthesis to form a key intermediate, 2-amino-4-methylthiazole, followed by a diazotization and hydrolysis reaction. This document outlines the detailed methodologies for these transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical pathways.

Core Synthesis Strategy

The most prevalent and well-documented route to this compound involves two sequential reactions:

  • Step 1: Hantzsch Thiazole Synthesis. This classical method involves the cyclocondensation of an α-haloketone (chloroacetone) with a thioamide-containing compound (thiourea) to form the 2-amino-4-methylthiazole intermediate.[1]

  • Step 2: Diazotization and Hydrolysis. The 2-amino group of the thiazole intermediate is converted into a diazonium salt using nitrous acid, which is generated in situ. This unstable intermediate is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield the final product, this compound.[2][3]

The overall reaction scheme is presented below.

Overall_Synthesis Overall Synthesis of this compound Thiourea Thiourea Intermediate 2-Amino-4-methylthiazole Thiourea->Intermediate Step 1: Hantzsch Synthesis Chloroacetone Chloroacetone Chloroacetone->Intermediate Product This compound Intermediate->Product Step 2: Diazotization & Hydrolysis

Caption: Overall two-step synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the 2-amino-4-methylthiazole intermediate, based on established literature protocols.[1] Data for the second step is less commonly reported with precise yields, as it is a standard transformation.

ParameterStep 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole
Reactants Thiourea, Chloroacetone
Solvent Water
Molar Ratio 1:1 (Thiourea:Chloroacetone)
Reaction Time 2 hours (reflux)
Reaction Temperature Reflux
Yield 70-75%

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Synthesis)

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole)

  • Water (200 cc)

  • Sodium hydroxide, solid (200 g)

  • Diethyl ether

Procedure:

  • A 500-cc flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Thiourea (76 g) is suspended in 200 cc of water in the flask.

  • With stirring, chloroacetone (92.5 g) is added from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • The resulting yellow solution is heated to reflux and maintained for 2 hours.

  • After the reflux period, the solution is cooled.

  • While stirring, 200 g of solid sodium hydroxide is added in portions, with external cooling to manage the heat of dissolution.

  • An oily layer of the product will separate. This is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether (total of 300 cc).

  • The initial oil and the ether extracts are combined and dried over solid sodium hydroxide.

  • The solution is filtered to remove any tars, and the ether is removed by distillation.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 130-133°C/18 mm Hg. The product solidifies on cooling.

Hantzsch_Synthesis_Workflow Workflow for Hantzsch Synthesis Start Suspend Thiourea in Water Add_Chloroacetone Add Chloroacetone (30 min) Start->Add_Chloroacetone Reflux Reflux for 2 hours Add_Chloroacetone->Reflux Cool Cool Reaction Mixture Reflux->Cool Basify Add NaOH (solid) with cooling Cool->Basify Separate Separate Oily Layer Basify->Separate Extract Extract Aqueous Layer with Ether (3x) Separate->Extract Dry Dry Combined Organics (NaOH) Extract->Dry Filter Filter Dry->Filter Concentrate Remove Ether by Distillation Filter->Concentrate Purify Vacuum Distill Product Concentrate->Purify

Caption: Experimental workflow for Step 1.

Step 2: Synthesis of this compound via Diazotization and Hydrolysis

This is a general procedure based on standard methods for the conversion of aromatic amines to hydroxyl compounds.[2][3]

Materials:

  • 2-Amino-4-methylthiazole (from Step 1)

  • Concentrated hydrochloric acid or sulfuric acid

  • Sodium nitrite

  • Water

  • Ice

Procedure:

  • 2-Amino-4-methylthiazole is dissolved in an aqueous solution of hydrochloric or sulfuric acid in a flask, and the mixture is cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite in water is prepared and cooled.

  • The cold sodium nitrite solution is added dropwise to the stirred solution of the thiazole salt, maintaining the temperature between 0-5°C. The addition is continued until a slight excess of nitrous acid is indicated (test with starch-iodide paper). This forms the diazonium salt solution.

  • The reaction mixture containing the diazonium salt is then gently heated. The temperature is gradually raised, and nitrogen gas will be evolved.

  • The solution is heated until the evolution of nitrogen ceases, indicating the completion of the hydrolysis. This typically requires heating at 50-100°C.

  • The reaction mixture is cooled to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Diazotization_Hydrolysis_Workflow Workflow for Diazotization & Hydrolysis Start Dissolve 2-Amino-4-methylthiazole in Acid Cool Cool to 0-5°C Start->Cool Diazotize Add NaNO2 solution dropwise (0-5°C) Cool->Diazotize Hydrolyze Heat mixture until N2 evolution ceases Diazotize->Hydrolyze Cool_Final Cool to Room Temperature Hydrolyze->Cool_Final Extract Extract with Organic Solvent Cool_Final->Extract Dry Dry Organic Layer Extract->Dry Concentrate Remove Solvent under Reduced Pressure Dry->Concentrate Purify Purify Product (Recrystallization/Chromatography) Concentrate->Purify

Caption: Experimental workflow for Step 2.

Tautomerism

It is important to note that the final product, this compound, exists in a tautomeric equilibrium with its aromatic hydroxyl form, 4-methylthiazol-2-ol. The keto form is generally considered the more stable tautomer.

Tautomerism Tautomeric Equilibrium Keto This compound (Keto form) Enol 4-Methylthiazol-2-ol (Enol form) Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of the product.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-methylthiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-methylthiazol-2(3H)-one (CAS Number: 32497-10-2). Due to the limited availability of experimental data for this specific compound, this document also includes information on closely related thiazolidinone derivatives to offer valuable insights for researchers in drug discovery and development.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅NOSChemScene[1]
Molecular Weight 115.15 g/mol ChemScene, Guidechem[1][2]
Physical Form Yellow to Brown SolidSigma-Aldrich[3]
Topological Polar Surface Area (TPSA) 32.86 ŲChemScene[1]
logP (computed) 0.74482ChemScene[1]
Hydrogen Bond Acceptors 2Guidechem[2]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available scientific literature. However, the synthesis of related thiazole and thiazolidinone derivatives is well-documented. A general approach often involves the cyclocondensation of a thioamide or thiourea with an α-haloketone or a related bifunctional compound.

For instance, the synthesis of 2-amino-4-methylthiazole, a related compound, involves the reaction of thiourea with chloroacetone[4]. While not a direct synthesis for the target molecule, this Hantzsch-type synthesis is a fundamental reaction in thiazole chemistry.

Below is a generalized workflow that could be adapted for the synthesis of this compound, likely starting from a suitable thioamide and a 3-halopropanone derivative.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product Thioamide Thioacetamide or related thioamide Cyclocondensation Cyclocondensation Thioamide->Cyclocondensation Haloketone α-Halogenated ketone/ester Haloketone->Cyclocondensation Extraction Extraction Cyclocondensation->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Product This compound Purification->Product

Figure 1: Generalized workflow for the synthesis of a thiazolidinone core.

Biological Activity: Antimicrobial and Antifungal Potential

While no specific studies on the antimicrobial or antifungal activity of this compound were identified, the broader class of thiazolidin-4-one derivatives has been extensively investigated for these properties[3][5][6][7]. These compounds are known to exhibit a wide range of biological activities, and their mechanism of action is an active area of research.

Several studies have reported the minimum inhibitory concentrations (MIC) for various substituted thiazolidin-4-one derivatives against a panel of bacterial and fungal strains. For example, some novel thiazolidin-4-one derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low µg/mL range[5]. Similarly, certain derivatives have demonstrated significant antifungal activity against strains such as Candida albicans[3].

The antimicrobial and antifungal efficacy of these derivatives is highly dependent on the nature and position of the substituents on the thiazolidinone ring. The exploration of this compound's specific activity would be a valuable contribution to the field.

The potential mechanism of action for the antifungal activity of some thiazole derivatives is thought to involve the disruption of the fungal cell wall, leading to osmotic instability and cell death[8]. For antibacterial action, some thiazolidinones have been suggested to act as inhibitors of bacterial enzymes essential for cell wall biosynthesis[6].

G cluster_compound Compound cluster_targets Potential Biological Targets cluster_effects Biological Effects Thiazolidinone Thiazolidin-4-one Derivative FungalTarget Fungal Cell Wall Biosynthesis Thiazolidinone->FungalTarget Inhibition BacterialTarget Bacterial Enzyme (e.g., MurB) Thiazolidinone->BacterialTarget Inhibition Antifungal Antifungal Activity FungalTarget->Antifungal Antibacterial Antibacterial Activity BacterialTarget->Antibacterial

Figure 2: Potential mechanism of action for thiazolidin-4-one derivatives.

Conclusion

This compound is a compound of interest within the broader class of thiazolidinones, which are known for their diverse biological activities. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a summary of the available information and highlights areas for future research. The synthesis and evaluation of this compound's antimicrobial and antifungal properties, in particular, could yield valuable insights for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery.

References

An In-depth Technical Guide to 4-methylthiazol-2(3H)-one: CAS Number, Structure Elucidation, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylthiazol-2(3H)-one, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details its chemical identity, including its CAS number, and presents a thorough examination of its structure through spectroscopic analysis. Furthermore, a detailed experimental protocol for its synthesis is provided.

Chemical Identity and Properties

This compound is a thiazole derivative characterized by a methyl group at the 4th position and a carbonyl group at the 2nd position of the thiazole ring.

PropertyValue
Chemical Name This compound
CAS Number 32497-10-2
Molecular Formula C₄H₅NOS
Molecular Weight 115.15 g/mol
Canonical SMILES CC1=CSC(=O)N1
InChI Key ZMEVDFFLOPFGCR-UHFFFAOYSA-N

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons, the vinyl proton on the thiazole ring, and the N-H proton.

  • Methyl Protons (C₄-CH₃): A singlet peak is anticipated around δ 2.0-2.5 ppm.

  • Vinyl Proton (C₅-H): A singlet peak is expected in the region of δ 6.0-7.0 ppm.

  • N-H Proton: A broad singlet is likely to appear in the downfield region, typically δ 8.0-10.0 ppm, the exact shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Methyl Carbon (C₄-CH₃): A signal is expected in the aliphatic region, around δ 15-20 ppm.

  • Thiazole Ring Carbons (C₄ and C₅): Two signals are anticipated in the aromatic/vinylic region, approximately δ 110-150 ppm.

  • Carbonyl Carbon (C₂): A characteristic downfield signal for the carbonyl carbon is expected around δ 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

  • N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ is expected due to the N-H group.

  • C-H Stretch: Absorption bands around 2900-3100 cm⁻¹ will correspond to the stretching vibrations of the methyl and vinyl C-H bonds.

  • C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group is anticipated in the range of 1680-1720 cm⁻¹.

  • C=C and C=N Stretches: Medium intensity bands in the 1500-1650 cm⁻¹ region are expected for the double bonds within the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (115.15).

  • Fragmentation Pattern: Common fragmentation pathways may involve the loss of CO, CH₃, or cleavage of the thiazole ring, leading to characteristic fragment ions.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. A common route involves the reaction of an α-haloketone with a thiourea derivative.

Synthesis via Reaction of 1-Chloroacetone with Thiourea

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 1-Chloroacetone

  • Thiourea

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Addition of Chloroacetone: To the stirred solution, add 1-chloroacetone (1.0 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield pure this compound.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized compound like this compound.

structure_elucidation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Compound Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Carbon-Hydrogen Framework Purification->NMR Confirmation Confirm Structure of This compound MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways directly associated with this compound. However, the thiazole and thiazolidinone scaffolds are present in numerous compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Further research is warranted to explore the potential biological functions of this compound.

The following diagram illustrates a general workflow for screening the biological activity of a novel compound.

biological_screening cluster_compound Test Compound cluster_screening Initial Screening cluster_hit Hit Identification cluster_moa Mechanism of Action Compound This compound CellBased Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellBased TargetBased Target-Based Assays (e.g., Enzyme Inhibition) Compound->TargetBased Hit Identify Biological 'Hit' CellBased->Hit TargetBased->Hit MOA Elucidate Mechanism of Action Hit->MOA

Caption: General workflow for the biological screening of a novel chemical entity.

A Technical Guide to the Biological Activity Screening of 4-Methylthiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies used to screen 4-methylthiazol-2(3H)-one derivatives for various biological activities. The thiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document details the experimental protocols for key assays, presents quantitative data from recent studies, and visualizes complex workflows and signaling pathways to support drug discovery and development efforts.

Anticancer Activity Screening

Thiazole derivatives have emerged as promising anticancer agents, often targeting critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][4][5] This pathway is a key regulator of cell growth, proliferation, and survival, making it a prime target for therapeutic intervention.[1] The screening of novel this compound derivatives for anticancer properties is commonly initiated using in vitro cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The amount of formazan produced, which is dissolved for quantification, is directly proportional to the number of viable cells.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, isopropanol)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).[7]

  • Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce MTT into visible purple formazan crystals.[7][8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Record the absorbance at 570 nm or 590 nm using a microplate reader.[6][10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various thiazole derivatives against selected cancer cell lines, as reported in the literature.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[11]
Compound 4c HepG2 (Liver)7.26 ± 0.44[11]
Compound 6 C6 (Glioma)3.83 ± 0.76 µg/mL[1]
Compound 6 A549 (Lung)12.0 ± 1.73 µg/mL[1]
Compound 8 MCF-7 (Breast)3.36 ± 0.06 µg/mL[12]
Compound 3b (PI3Kα)-0.086 ± 0.005[4]
Compound 3b (mTOR)-0.221 ± 0.014[4]
Compound 6h U937 (Leukemia)1.515[13]
Compound 3a K562 (Leukemia)3.523[13]
Compound 4j HePG-2 (Liver)2.31[14]
Compound 4k HePG-2 (Liver)3.01[14]

Visualizations: Workflow and Signaling Pathway

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate (24h) for Cell Adherence seed->incubate1 treat Treat with Thiazole Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Data Analysis: Calculate % Viability & IC50 measure->analyze end End analyze->end

MTT Assay Experimental Workflow.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation promotes Inhibitor Thiazole Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Targeting the PI3K/Akt/mTOR Signaling Pathway.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[15] Thiazole-based compounds have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them valuable scaffolds for developing new antimicrobial drugs.[3][15] A primary screening method to determine the efficacy of these derivatives is the Kirby-Bauer disk diffusion test.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[16][17] It relies on measuring the diameter of the zone of inhibition around a disk impregnated with the test compound, which indicates the extent of its antimicrobial activity.[18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA) plates[19]

  • Sterile filter paper disks (6 mm)

  • This compound derivatives (at known concentrations)

  • Sterile cotton swabs[19]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[19]

  • Forceps

  • Metric ruler or caliper[19]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in a sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[19]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[20] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[17][20]

  • Drying: Allow the inoculated plate to dry for about 5 minutes with the lid slightly ajar.[19]

  • Disk Application: Aseptically impregnate sterile filter paper disks with a known concentration of the thiazole derivative solution. Using sterile forceps, place the disks onto the surface of the inoculated agar plate.[20] Ensure disks are placed at least 24 mm apart and away from the edge.[19][20] Gently press each disk to ensure complete contact with the agar.[17]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[19]

  • Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition (clear area around the disk) in millimeters (mm) using a ruler or caliper.[19]

  • Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound. A larger zone indicates greater sensitivity.[19] For novel compounds, the zone diameter provides a quantitative measure of activity.

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of selected thiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) or zone of inhibition.

Compound ID/SeriesMicrobial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 4f E. coli< 0.97-[21]
Compound 4i E. coli< 0.97-[21]
Compound 15 Gram-positive bacteria1.95 - 15.62-[22]
Compound 5 S. Typhimurium8 - 60-[3]
Compound 8 P. aeruginosa (resistant)60-[23]
Compound 1 S. aureus-19.93 ± 0.09[24]
Compound 3 P. aeruginosa-18.33 ± 0.12[24]

Visualization: Experimental Workflow

Kirby_Bauer_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate (Lawn Culture) prep_inoculum->inoculate_plate dry_plate Allow Plate to Dry (approx. 5 min) inoculate_plate->dry_plate apply_disks Apply Disks Impregnated with Thiazole Derivatives dry_plate->apply_disks incubate Invert and Incubate (37°C for 18-24h) apply_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible/Intermediate/Resistant) measure_zones->interpret end End interpret->end

Kirby-Bauer Disk Diffusion Workflow.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. Thiazole derivatives have been investigated for their potential to mitigate inflammatory processes, often by inhibiting enzymes like cyclooxygenases (COX).[14][25] In vitro screening for anti-inflammatory activity can be effectively performed using the albumin denaturation assay.

Experimental Protocol: Heat-Induced Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the denaturation of protein (egg albumin or bovine serum albumin), which is analogous to the protein denaturation that occurs during inflammation.[26]

Materials:

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • This compound derivatives (at various concentrations)

  • Reference drug (e.g., Diclofenac sodium, Ibuprofen)[26][27]

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

  • Control and Standard: Prepare a control solution containing only albumin and PBS, and a standard solution using a known anti-inflammatory drug instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[26]

  • Cooling: After heating, allow the mixtures to cool to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Quantitative Data: Anti-inflammatory Activity

The following table shows the anti-inflammatory potential of selected thiazolidinone derivatives, a closely related class of compounds.

Compound ID/SeriesAssay Type% InhibitionReference
Compound Ox-6f Albumin Denaturation (200 µg/mL)74.16 ± 4.41[26]
Compound Ox-6d Albumin Denaturation (200 µg/mL)70.56[26]
Compound 13 Carrageenan-induced EdemaMost Potent in Series[28]
Compound 4k (vs COX-2)COX Inhibition (IC50)0.05 µM[14]
Compound 4j (vs COX-2)COX Inhibition (IC50)0.06 µM[14]
Compound IVe Carrageenan-induced EdemaMore potent than Mefenamic Acid[29]

Visualization: Experimental Workflow

Albumin_Denaturation_Workflow start Start prep_mixture Prepare Reaction Mixtures (Albumin, PBS, Test Compound) start->prep_mixture prep_controls Prepare Control (no compound) & Standard (e.g., Diclofenac) prep_mixture->prep_controls incubate1 Incubate at 37°C for 15 min prep_controls->incubate1 heat Induce Denaturation by Heating at 70°C for 5 min incubate1->heat cool Cool to Room Temperature heat->cool measure Measure Turbidity (Absorbance at 660 nm) cool->measure analyze Calculate Percentage Inhibition of Denaturation measure->analyze end End analyze->end

Albumin Denaturation Assay Workflow.

References

Potential Mechanisms of Action of 4-Methylthiazol-2(3H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the biological activities of thiazole-containing compounds. However, specific research on the mechanisms of action of 4-methylthiazol-2(3H)-one is limited. This guide, therefore, draws upon available data for the closely related parent compound, 4-methylthiazole, and other relevant thiazole derivatives to infer potential mechanisms. The information presented herein should be considered a theoretical framework to guide future research on this compound.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Derivatives of this versatile ring system have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide explores the potential mechanisms of action of this compound, with a focus on its plausible role in inducing cancer cell death based on studies of structurally similar compounds.

Core Potential Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

Evidence from studies on 4-methylthiazole in leukemia cell lines, such as K562 and HL-60, strongly suggests a primary mechanism of action involving the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1][2][3] This multifaceted process culminates in the programmed death of cancer cells.

The key events in this proposed pathway include:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The initial insult appears to be the destabilization of the mitochondrial membrane. This loss of membrane potential is a critical early event in the apoptotic cascade.[2][3]

  • Release of Cytochrome c: The compromised mitochondrial membrane releases pro-apoptotic factors, most notably Cytochrome c, from the intermembrane space into the cytoplasm.[2][3]

  • Activation of Caspase Cascade: In the cytoplasm, Cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3.[2][3]

  • Execution of Apoptosis: Activated caspase-3 is a key executioner of apoptosis, cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[2][3]

This proposed signaling cascade is visualized in the diagram below.

cluster_extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 4_MT_one This compound Bax_Bak Bax/Bak Activation 4_MT_one->Bax_Bak Potential Interaction MMP_disruption Mitochondrial Membrane Potential Disruption (ΔΨm ↓) Bax_Bak->MMP_disruption Cyt_c_release Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cyt_c_release->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis MMP_disruption->Cyt_c_release

Proposed Mitochondrial Apoptosis Pathway

Modulation of Cellular Signaling Pathways

Beyond the core apoptotic mechanism, derivatives of thiazole have been shown to influence key signaling pathways that regulate cell survival, proliferation, and inflammation. While direct evidence for this compound is pending, it is plausible that it could modulate one or more of the following pathways:

Potential for Oxidative Stress Induction

At higher concentrations, 4-methylthiazole has been observed to increase the levels of reactive oxygen species (ROS).[2] This elevation in oxidative stress can further contribute to mitochondrial damage and the induction of apoptosis.

Cytokine Signaling Modulation

Studies on 4-methylthiazole have indicated a dose-dependent modulation of cytokine secretion, including a decrease in the anti-inflammatory cytokine IL-10 and an increase in the pro-inflammatory cytokine TNF-α.[2][3] This suggests a potential immunomodulatory role that could contribute to its anti-cancer effects by altering the tumor microenvironment.

The potential interplay of these signaling events is depicted in the following diagram:

cluster_signaling Cellular Signaling Effects 4_MT_one This compound ROS ↑ Reactive Oxygen Species (ROS) 4_MT_one->ROS Potential Cytokine Cytokine Modulation 4_MT_one->Cytokine Potential Apoptosis Apoptosis ROS->Apoptosis Cytokine->Apoptosis

Potential Cellular Signaling Effects

Quantitative Data Summary

Compound ClassCell LineAssay TypeIC50 Value (µM)Reference
4-MethylthiazoleK562 (Chronic Myeloid Leukemia)MTS162 and 230 (concentrations tested)[3]
4-MethylthiazoleHL-60 (Promyelocytic Leukemia)MTT46 and 89 (IC50 concentrations)[1]
4-Methylthiazole-2-amine derivativesK562MTT3.52 - >50[4]
4-Methylthiazole-2-amine derivativesU937 (Histiocytic Lymphoma)MTT1.52 - >50[4]
2-Arylaminothiazol-4(5H)-onesMCF-7 (Breast Cancer)MTT1 - 20 (range of active concentrations)[5]

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to investigating the potential mechanisms of action of this compound, based on standard methodologies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

  • Cell Treatment: Treat cells with this compound.

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Caspase-3 Activity Assay

This assay measures the activity of the executioner caspase-3.

  • Cell Lysis: Lyse the treated cells to release cellular proteins.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate.

  • Fluorescence Measurement: Measure the fluorescence of the released fluorophore (e.g., AMC) using a fluorescence plate reader. The fluorescence intensity is proportional to the caspase-3 activity.

Cytochrome c Release Assay

This Western blot-based assay detects the translocation of Cytochrome c from the mitochondria to the cytosol.

  • Cell Fractionation: Separate the mitochondrial and cytosolic fractions of treated cells by differential centrifugation.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for Cytochrome c.

  • Detection: Visualize the bands to determine the presence and amount of Cytochrome c in the cytosolic fraction, which indicates its release from the mitochondria.

The workflow for investigating the pro-apoptotic effects is summarized in the diagram below.

Cell_Culture Cancer Cell Culture (e.g., K562, HL-60) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay MMP_Assay MMP Assay (JC-1) Treatment->MMP_Assay Caspase_Assay Caspase-3 Activity Assay Treatment->Caspase_Assay Cyt_c_Assay Cytochrome c Release (Western Blot) Treatment->Cyt_c_Assay Data_Analysis Data Analysis and Mechanism Elucidation Viability->Data_Analysis Apoptosis_Assay->Data_Analysis MMP_Assay->Data_Analysis Caspase_Assay->Data_Analysis Cyt_c_Assay->Data_Analysis

References

4-Methylthiazol-2(3H)-one: A Comprehensive Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the current scientific literature related to 4-methylthiazol-2(3H)-one and its closely related analogs. It is important to note that specific experimental data for this compound is limited in the public domain. Therefore, this review draws upon data from structurally similar compounds, particularly 2-amino-4-methylthiazole and other substituted thiazole derivatives, to provide insights into the potential synthesis, properties, and biological activities of the core compound. All data presented for analogs should be considered representative and may not be directly transferable to this compound.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in diverse chemical interactions make it a privileged structure in drug design. This compound, a specific derivative of the thiazole family, exists in tautomeric equilibrium with its enol form, 4-methyl-2-hydroxythiazole. This dynamic relationship is crucial for its chemical reactivity and potential biological function. This review aims to consolidate the available knowledge on the synthesis, chemical properties, and biological activities of compounds related to the this compound core, providing a valuable resource for researchers in drug discovery and development.

Synthesis and Chemical Properties

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-methylthiazole, a close analog, chloroacetone is reacted with thiourea[1].

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole [1]

  • Reaction Setup: A suspension of thiourea (1 mole) in water is prepared in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Addition of Chloroacetone: Chloroacetone (1 mole) is added dropwise to the stirred suspension over 30 minutes. The reaction is exothermic, and the thiourea dissolves.

  • Reflux: The resulting yellow solution is refluxed for two hours.

  • Workup: After cooling, solid sodium hydroxide is added with stirring and cooling. The upper oily layer is separated, and the aqueous layer is extracted with ether.

  • Purification: The combined organic layers are dried over solid sodium hydroxide, filtered, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield 2-amino-4-methylthiazole.

To obtain the target this compound, a potential route could involve the diazotization of 2-amino-4-methylthiazole followed by hydrolysis of the diazonium salt. This would introduce the hydroxyl group at the 2-position, which would be in equilibrium with the keto form.

Synthesis_Pathway Thiourea Thiourea Hantzsch Hantzsch Synthesis Thiourea->Hantzsch Chloroacetone Chloroacetone Chloroacetone->Hantzsch AminoThiazole 2-Amino-4-methylthiazole Hantzsch->AminoThiazole Diazotization 1. NaNO2, H+ 2. H2O, Δ AminoThiazole->Diazotization Thiazolone This compound Diazotization->Thiazolone

Tautomerism

A critical aspect of this compound is its existence as a pair of tautomers: the keto form (amide) and the enol form (hydroxy). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. Spectroscopic studies on related 2-aminothiazolin-4-ones have confirmed the presence of such amine-imine tautomerism[2]. Understanding this equilibrium is vital as the different tautomers may exhibit distinct biological activities and pharmacokinetic properties.

Tautomerism Keto This compound (Keto form) Enol 4-Methyl-2-hydroxythiazole (Enol form) Keto->Enol

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in the reviewed literature. However, characteristic spectral features can be predicted based on the analysis of closely related 4-methylthiazole derivatives.

Table 1: Predicted and Experimental Spectroscopic Data for 4-Methylthiazole Analogs

Spectroscopic Technique 4-Methylthiazole (Experimental) [3]2-Amino-4-methylthiazole (Experimental) [4]Predicted for this compound
¹H NMR (CDCl₃, δ ppm) 8.64 (s, 1H, H-2), 6.90 (s, 1H, H-5), 2.47 (s, 3H, CH₃)6.13 (s, 1H, H-5), 4.95 (br s, 2H, NH₂), 2.29 (s, 3H, CH₃)~6.5-7.0 (s, 1H, H-5), ~10-12 (br s, 1H, NH), ~2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) 151.7 (C-2), 149.3 (C-4), 114.1 (C-5), 17.0 (CH₃)167.3 (C-2), 148.1 (C-4), 100.8 (C-5), 17.2 (CH₃)~170-175 (C=O), ~150 (C-4), ~110-115 (C-5), ~17 (CH₃)
IR (cm⁻¹) ~3100 (C-H), ~1500, 1380 (ring)~3400, 3300 (N-H), ~1630 (C=N), ~1540 (ring)~3200 (N-H), ~1680-1700 (C=O), ~1550 (ring)
Mass Spec (m/z) 99 (M⁺)114 (M⁺)115 (M⁺)

Biological Activities of Related Thiazole Derivatives

While the biological profile of this compound remains uncharacterized, the broader family of thiazole derivatives exhibits a wide range of pharmacological activities, including anticancer and antimicrobial effects. This suggests that the this compound core could serve as a valuable starting point for the design of novel therapeutic agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 4-methylthiazole derivatives against various cancer cell lines. For instance, a series of 4-methylthiazole-2-amine derivatives showed high cytotoxic potential against chronic myeloid leukemia cell lines (K562 and U937), with some compounds exhibiting IC₅₀ values in the low micromolar range[4]. The proposed mechanisms of action often involve the inhibition of key signaling molecules such as protein kinases.

Table 2: Anticancer Activity of Representative 4-Methylthiazole Derivatives

Compound Cell Line Activity (IC₅₀, µM) Reference
4-Methylthiazole-2-amine derivative 6h U9371.515[4]
4-Methylthiazole-2-amine derivative 6i K5622.453[4]
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 9 CCRF-CEM (Leukemia)Moderate Activity[5]

Anticancer_Mechanism Thiazole Thiazole Derivative Kinase Protein Kinase (e.g., Aurora Kinase) Thiazole->Kinase Inhibition Signaling Cancer Cell Signaling Pathway Kinase->Signaling Regulates Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Antimicrobial Activity

Thiazole-containing compounds have also been extensively investigated for their antimicrobial properties. Derivatives of 2-aminothiazole have shown activity against a range of bacterial and fungal pathogens[6]. The antimicrobial efficacy is often dependent on the nature and position of substituents on the thiazole ring.

Table 3: Antimicrobial Activity of Representative Thiazole Derivatives

Compound Microorganism Activity (MIC, µg/mL) Reference
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 10 Staphylococcus aureus31.25[5]
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 10 Pseudomonas aeruginosa62.5[5]
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 10 Candida albicans62.5[5]

Future Directions

The this compound scaffold represents an underexplored area in medicinal chemistry. Based on the rich pharmacology of its analogs, this core structure holds significant potential for the development of novel therapeutics. Future research efforts should focus on:

  • Developing a robust and efficient synthesis for this compound and its 2-hydroxythiazole tautomer.

  • Comprehensive spectroscopic characterization of the parent compound to establish a definitive analytical profile.

  • Systematic biological screening to evaluate its anticancer, antimicrobial, and other potential therapeutic activities.

  • Structure-activity relationship (SAR) studies to identify key structural modifications that enhance biological activity and selectivity.

  • Investigation of its potential to modulate specific cell signaling pathways to elucidate its mechanism of action.

Conclusion

While direct experimental data on this compound is scarce, the extensive literature on related thiazole derivatives provides a strong rationale for its investigation as a potential source of new drug candidates. The synthetic accessibility of the thiazole ring, coupled with the diverse biological activities exhibited by its derivatives, underscores the promise of the this compound scaffold. This review serves as a foundational guide for researchers poised to explore the therapeutic potential of this intriguing heterocyclic compound.

References

A Technical Guide to the Solubility Profiling of 4-methylthiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the compound 4-methylthiazol-2(3H)-one. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines the necessary experimental protocols and data presentation structures to enable a thorough investigation of its solubility in a variety of common solvents. This guide is intended to serve as a foundational resource for researchers in drug development and chemical analysis.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₄H₅NOS. An understanding of its solubility is critical for a wide range of applications, including formulation development, reaction chemistry, and analytical method development. Solubility dictates the bioavailability of a potential therapeutic agent and influences its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the methodological basis for systematically characterizing this essential physicochemical property.

Hypothetical Solubility Data Presentation

A comprehensive solubility study of this compound should yield quantitative data that can be effectively organized for comparative analysis. The following table provides a template for presenting such data. The values presented are for illustrative purposes only and would need to be determined experimentally.

SolventClassificationTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
WaterProtic, Polar25Experimental ValueCalculated ValueShake-Flask Method
EthanolProtic, Polar25Experimental ValueCalculated ValueShake-Flask Method
MethanolProtic, Polar25Experimental ValueCalculated ValueShake-Flask Method
AcetoneAprotic, Polar25Experimental ValueCalculated ValueShake-Flask Method
AcetonitrileAprotic, Polar25Experimental ValueCalculated ValueShake-Flask Method
DichloromethaneAprotic, Nonpolar25Experimental ValueCalculated ValueShake-Flask Method
Ethyl AcetateAprotic, Polar25Experimental ValueCalculated ValueShake-Flask Method
n-HexaneAprotic, Nonpolar25Experimental ValueCalculated ValueShake-Flask Method
Dimethyl Sulfoxide (DMSO)Aprotic, Polar25Experimental ValueCalculated ValueShake-Flask Method
0.1 M Hydrochloric AcidAqueous Acidic25Experimental ValueCalculated ValueShake-Flask Method
0.1 M Sodium HydroxideAqueous Basic25Experimental ValueCalculated ValueShake-Flask Method

Experimental Protocols

Accurate and reproducible solubility data relies on the implementation of standardized experimental protocols. The following methodologies are recommended for the solubility profiling of this compound.

Materials and Equipment
  • Solute: this compound (purity >95%)

  • Solvents: HPLC grade or equivalent purity for all solvents listed in the data table.

  • Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or incubator, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), HPLC or UV-Vis spectrophotometer for quantification, pH meter, glassware (vials, flasks, pipettes).

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Qualitative Solubility Assessment

A preliminary qualitative assessment can provide rapid insights into the solubility characteristics of the compound.

  • Procedure: In a small test tube, add approximately 25 mg of this compound.[2]

  • Solvent Addition: Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[2]

  • Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If it does not, it is classified as insoluble or sparingly soluble. This can be followed by tests in aqueous acidic and basic solutions to identify potential salt formation.[3][4]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Qualitative Solubility Assessment Workflow A Weigh ~25 mg of This compound B Add 0.75 mL of solvent in portions A->B C Vigorous shaking B->C D Observe for dissolution C->D E Soluble D->E Complete dissolution F Insoluble / Sparingly Soluble D->F Solid remains

Caption: Workflow for the qualitative solubility assessment of this compound.

G cluster_1 Quantitative Shake-Flask Method Workflow A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Phase Separation (Settling/Centrifugation) B->C D Sample and filter supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility E->F

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors, which should be considered when interpreting experimental data:

  • Polarity: The "like dissolves like" principle suggests that polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[1] The thiazolone ring structure suggests a degree of polarity.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[1]

  • pH: For ionizable compounds, solubility can be highly dependent on the pH of the medium. The potential for protonation or deprotonation of this compound should be considered.

  • Crystal Form: Polymorphism can significantly impact solubility, with different crystal forms exhibiting different solubilities.

Conclusion

This technical guide provides a robust framework for the systematic solubility profiling of this compound. By following the detailed experimental protocols and utilizing the structured data presentation format, researchers can generate the high-quality, reproducible data necessary for informed decision-making in drug development and other scientific endeavors. The provided workflows and considerations of influencing factors will aid in the design and execution of a comprehensive solubility study.

References

Methodological & Application

Application Notes and Protocols for Utilizing 4-Methylthiazol-2(3H)-one as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methylthiazol-2(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The structural features of this scaffold, including the thiazolone ring and the reactive methyl group, provide versatile points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

These application notes provide an overview of the synthesis of this compound derivatives and detailed protocols for evaluating their biological activities.

Synthetic Applications

The this compound scaffold can be chemically modified at several positions, primarily at the nitrogen atom (N-3) and the methyl group (C-4 methyl), to generate diverse libraries of compounds.

General Synthetic Workflow

A typical workflow for the synthesis and evaluation of this compound derivatives involves the initial synthesis of the core scaffold, followed by diversification through various chemical reactions and subsequent biological screening.

G start Starting Materials synthesis Synthesis of this compound Scaffold start->synthesis derivatization Derivatization Reactions (N-substitution, C4-methyl functionalization) synthesis->derivatization purification Purification and Characterization (Chromatography, NMR, MS) derivatization->purification screening Biological Screening (Anticancer, Antimicrobial, Enzyme Inhibition) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_op Lead Optimization sar->lead_op

Caption: General workflow for the synthesis and development of this compound derivatives.

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the this compound scaffold.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted benzyl chlorides)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • After completion of the reaction (as indicated by TLC), pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Applications and Protocols

Derivatives of the this compound scaffold have shown promising activity in several therapeutic areas.

Anticancer Activity

Certain 4-methylthiazole derivatives have been shown to induce apoptosis in cancer cells, such as the K562 chronic myeloid leukemia cell line.[1] The proposed mechanism involves the intrinsic (mitochondrial) apoptosis pathway. This is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1]

G compound 4-Methylthiazole Derivative mito Mitochondrion compound->mito induces mitochondrial membrane disruption cytoC Cytochrome c mito->cytoC release apaf1 Apaf-1 cytoC->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 activation cas3 Caspase-3 (Executioner) cas9->cas3 activation apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by 4-methylthiazole derivatives in cancer cells.

The anticancer activity of this compound derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3a K5623.523[1]
3c K5624.664[1]
6g K5624.938[1]
6h K5625.004[1]
6i K5625.083[1]
6h U9371.515[1]
6i U9372.453[1]
3c U9373.540[1]
3b U9375.289[1]
6g U9375.706[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., K562, U937)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[5] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[2] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve fitting software.

Antimicrobial Activity

Derivatives of the 4-methylthiazole scaffold have demonstrated activity against a range of bacterial and fungal pathogens.[6]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
T3 Staphylococcus aureus-[6]
T3 Salmonella typhimurium-[6]
T3 Candida albicans-[6]

(Note: Specific MIC values for T3 were not provided in the abstract, but it was identified as the most active compound.)

This protocol details the determination of MIC values using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibitory Activity

Thiazole-based compounds are known to inhibit various enzymes, playing a role in different disease pathologies. For instance, some derivatives have been investigated as inhibitors of carbonic anhydrases and cholinesterases.

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme.

G enzyme Enzyme Solution preincubation Pre-incubation enzyme->preincubation inhibitor Test Compound (Inhibitor) inhibitor->preincubation reaction Enzymatic Reaction preincubation->reaction substrate Substrate substrate->reaction measurement Measurement of Product Formation (e.g., Spectrophotometry, Fluorometry) reaction->measurement analysis Data Analysis (IC50, Ki determination) measurement->analysis

References

Application Notes and Protocols for N-Alkylation of 4-Methylthiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The N-alkylation of thiazolones, such as 4-methylthiazol-2(3H)-one, is a critical synthetic transformation that enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a detailed protocol for the N-alkylation of this compound, a versatile building block for the synthesis of a diverse range of substituted thiazole compounds. The protocol is based on established principles of N-alkylation of heterocyclic compounds and provides a general framework that can be adapted for various alkylating agents.

Core Principles

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom in the thiazolone ring, being part of a lactam-like system, possesses an acidic proton. In the presence of a suitable base, this proton is abstracted to generate a nucleophilic thiazolonate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general and robust method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add an appropriate volume of anhydrous solvent (e.g., DMF or ACN) to dissolve the starting material (typically to a concentration of 0.1-0.5 M).

  • Base Addition: Add the base to the solution.

    • For Potassium Carbonate (K₂CO₃): Add 1.5 to 2.0 equivalents of anhydrous K₂CO₃.

    • For Sodium Hydride (NaH): Carefully add 1.1 to 1.2 equivalents of NaH (as a 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for complete deprotonation.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 to 1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-80 °C.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts. If DMF was the solvent, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF.

    • If NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the N-alkylation of this compound. Researchers should optimize these conditions for their specific substrate and desired outcome.

ParameterCondition 1Condition 2Condition 3
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)Diisopropylethylamine (DIPEA)
Equivalents of Base 1.5 - 2.01.1 - 1.21.5 - 2.0
Solvent Acetonitrile (ACN)Tetrahydrofuran (THF)Dimethylformamide (DMF)
Alkylating Agent Alkyl Bromide/IodideAlkyl Bromide/IodideAlkyl Bromide/Iodide
Equivalents of Alkylating Agent 1.0 - 1.21.0 - 1.21.0 - 1.2
Temperature Room Temperature to 80 °C0 °C to Room TemperatureRoom Temperature to 80 °C
Typical Reaction Time 4 - 24 hours2 - 12 hours6 - 24 hours

Mandatory Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow Workflow for N-Alkylation of this compound cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Start setup Dissolve this compound in anhydrous solvent under inert gas start->setup add_base Add Base (e.g., K2CO3 or NaH) setup->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide stir_monitor Stir at RT or heat Monitor by TLC add_alkyl_halide->stir_monitor quench Quench Reaction stir_monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end_node Pure N-alkylated Product purify->end_node

Caption: General workflow for the N-alkylation of this compound.

Reaction Mechanism

reaction_mechanism General Mechanism for N-Alkylation thiazolone This compound anion Thiazolonate Anion arrow1 Step 1: Deprotonation p1 base Base alkyl_halide R-X (Alkyl Halide) product N-Alkylated Product arrow2 Step 2: Nucleophilic Attack p2 salt B-H⁺ + X⁻ plus1 + plus2 + plus3 + arrow1->anion arrow1->anion arrow2->product arrow2->product p1->arrow1 p2->arrow2

Caption: Reaction mechanism for the N-alkylation of this compound.

Application Notes and Protocols: The Role of 4-Methylthiazole Derivatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct literature evidence for the participation of 4-methylthiazol-2(3H)-one in multicomponent reactions (MCRs) is limited, the broader family of 4-methylthiazole derivatives are significant scaffolds in medicinal chemistry and are often synthesized using multicomponent strategies.[1][2][3] This document provides an overview of the synthetic applications of 4-methylthiazole derivatives, with a focus on their preparation and importance in drug discovery.

The thiazole ring is a key structural motif in a variety of biologically active compounds, including antimicrobial and anti-inflammatory agents.[2] The 4-methylthiazole core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2]

Data Presentation: Synthesis of 4-Methylthiazole Derivatives

The following table summarizes quantitative data for the synthesis of various 4-methylthiazole and related derivatives, highlighting the yields and reaction times.

Compound ClassSynthesis MethodKey ReagentsReaction TimeYield (%)Reference
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanolReductionEthyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, Lithium aluminum hydride1.5 hours85.1[4]
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide DerivativesCondensation4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, Substituted aldehydes3 hours57-98[5]
2-Amino-4-methylthiazole DerivativesHantzsch Synthesis (One-Pot)3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesNot Specified79-90[6]
Thiazole DerivativesChemoenzymatic One-Pot MCRSecondary amine, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate7 hoursup to 94[7][8]

Experimental Protocols

Protocol 1: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

This protocol details the reduction of a thiazole ester to the corresponding alcohol, a common transformation in the synthesis of bioactive molecules.[4]

Materials:

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄) solution (2M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.237 mmol, 0.303 g) in anhydrous THF (1 mL).

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add the 2M lithium aluminum hydride solution in THF (2.48 mmol, 1.24 mL).

  • Continue stirring the resulting mixture at 0°C for 1.5 hours.

  • Carefully quench the reaction by the dropwise addition of water (0.5 mL).

  • Add ethyl acetate (2.5 mL) followed by anhydrous sodium sulfate (0.92 g).

  • Stir the mixture for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the product as a light-yellow solid.

Protocol 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

This protocol describes the synthesis of hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole, which have been investigated for their antimicrobial properties.[5]

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

  • Substituted aldehydes

  • Ethanol (96%)

  • Round-bottom flask

  • Reflux apparatus

Procedure:

  • Place 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in a round-bottom flask.

  • Add 15 mL of 96% ethanol and dissolve the hydrazide.

  • To the solution, add the appropriate substituted aldehyde (0.01 mol).

  • Heat the solution under reflux for 3 hours.

  • After cooling, place the flask in a refrigerator for 24 hours to facilitate crystallization.

  • Collect the resulting solid by filtration.

Visualizations

Hantzsch Thiazole Synthesis Workflow

The Hantzsch thiazole synthesis is a classic multicomponent reaction for the preparation of thiazole rings. The following diagram illustrates a general workflow for the synthesis of a 2-amino-4-methylthiazole derivative.[6][9]

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product alpha_haloketone α-Haloketone (e.g., Bromoacetone) condensation Condensation & Cyclization alpha_haloketone->condensation thioamide Thioamide (e.g., Thiourea) thioamide->condensation thiazole_derivative 2-Amino-4-methylthiazole Derivative condensation->thiazole_derivative Dehydration

Caption: Hantzsch synthesis of a 2-amino-4-methylthiazole.

Synthetic Pathway for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

The following diagram outlines the synthetic steps from a thiazole ester to the corresponding alcohol via reduction.

Thiazole_Reduction starting_material Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate reaction_step Reduction with LiAlH₄ in THF starting_material->reaction_step product (4-Methyl-2-phenyl- 1,3-thiazol-5-yl)methanol reaction_step->product

Caption: Reduction of a thiazole ester to an alcohol.

References

Application of 4-Methylthiazole Derivatives in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. This document details the application of a 4-methylthiazole scaffold in the synthesis of new antimicrobial agents, providing comprehensive experimental protocols, quantitative activity data, and workflow visualizations. While the direct application of 4-methylthiazol-2(3H)-one is not extensively documented in readily available literature for this specific purpose, a closely related and synthetically accessible precursor, 2-amino-4-methylthiazole, serves as a key building block in the generation of potent antimicrobial compounds. This application note will focus on a well-documented synthetic route starting from 2-amino-4-methylthiazole to produce novel 4-methylthiazole-(benz)azole derivatives with significant antibacterial and antifungal activity.

Synthetic Pathway Overview

The synthesis of the target antimicrobial agents involves a multi-step process commencing with the acylation of 2-amino-4-methylthiazole. The resulting intermediate is then coupled with various mercapto derivatives to yield the final 4-methylthiazole-(benz)azole compounds.

A 2-Amino-4-methylthiazole B 2-Chloro-N-(4-methylthiazol-2-yl)propanamide A->B Acylation (2-chloropropionyl chloride, TEA, THF) D N-(4-methylthiazol-2-yl)-2-(substituted-mercapto)propanamides (Final Antimicrobial Agents) B->D Coupling Reaction (K2CO3, Acetone) C Mercapto Derivatives (e.g., benzazoles) C->D cluster_0 Core Scaffold cluster_1 Substituent Modification cluster_2 Antimicrobial Activity 4-Methylthiazole Propanamide 4-Methylthiazole Propanamide Benzothiazole Benzothiazole 4-Methylthiazole Propanamide->Benzothiazole Benzoxazole Benzoxazole 4-Methylthiazole Propanamide->Benzoxazole Benzimidazole Benzimidazole 4-Methylthiazole Propanamide->Benzimidazole Tetrazole Tetrazole 4-Methylthiazole Propanamide->Tetrazole Enhanced Enhanced Benzothiazole->Enhanced Moderate Moderate Benzoxazole->Moderate Benzimidazole->Enhanced Low Low Tetrazole->Low

Application Notes and Protocols for Designing Novel Anticancer Agents from 4-Methylthiazol-2(3H)-one Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel anticancer agents derived from 4-methylthiazol-2(3H)-one. This document includes detailed experimental protocols for key assays, quantitative data on the activity of representative compounds, and visualizations of relevant signaling pathways to guide researchers in this promising area of drug discovery.

Design Rationale and Synthetic Strategy

The this compound scaffold is a valuable starting point for the synthesis of diverse heterocyclic compounds with potential anticancer activity. The presence of reactive sites allows for various chemical modifications to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against cancer cells. A common synthetic strategy involves the conversion of this compound to a more reactive intermediate, such as a 2-amino-4-methylthiazole derivative, which can then be further functionalized.

A general synthetic workflow is outlined below:

Synthetic Workflow This compound This compound Intermediate Intermediate This compound->Intermediate Activation Functionalization Functionalization Intermediate->Functionalization Reaction with various building blocks Novel Thiazole Derivatives Novel Thiazole Derivatives Functionalization->Novel Thiazole Derivatives Purification Biological Evaluation Biological Evaluation Novel Thiazole Derivatives->Biological Evaluation Screening Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Cell Proliferation Cell Proliferation Cell Division->Cell Proliferation Thiazole Derivative Thiazole Derivative Thiazole Derivative->Tubulin Dimers Binds to Colchicine Site Polymerization Polymerization Thiazole Derivative->Polymerization Thiazole Derivative->Cell Proliferation Inhibits VEGFR2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Thiazole Derivative Thiazole Derivative Thiazole Derivative->VEGFR2 Inhibits ATP binding

High-Throughput Screening Assays for 4-Methylthiazole-2(3H)-one Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 4-methylthiazole-2(3H)-one libraries. This class of compounds has emerged as a significant scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and antimicrobial effects. The protocols outlined below are designed for efficient screening of large compound libraries to identify and characterize novel therapeutic candidates.

Application Note 1: Cell Viability and Cytotoxicity Screening

Phenotypic screening to assess the direct cytotoxic effects of compounds on cancer cell lines is a fundamental first step in anticancer drug discovery. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of living cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity Screening[1][3]

Objective: To determine the concentration-dependent cytotoxic effect of 4-methylthiazole-2(3H)-one derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., K562, U937, MCF-7, HepG2)[2][3]

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]

  • 4-methylthiazole-2(3H)-one compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well or 384-well clear-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the 4-methylthiazole-2(3H)-one compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[2] Include vehicle control (DMSO) and positive control (a known anticancer drug) wells.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary: Cytotoxicity of Thiazole Derivatives

The following table summarizes the cytotoxic activity of representative thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3a K5623.523[2]
3c K5624.664[2]
6g K5624.938[2]
6h K5625.004[2]
6i K5625.083[2]
6h U9371.515[2]
6i U9372.453[2]
3c U9373.540[2]
3b U9375.289[2]
6g U9375.706[2]
4c MCF-72.57[3]
4a MCF-712.7[3]
4c HepG27.26[3]
4a HepG26.69[3]

Application Note 2: Target-Based Screening - Kinase Inhibition Assays

Many thiazole derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. The PI3K/AKT/mTOR and VEGFR signaling pathways are common targets.[6][7][8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive methods for HTS of kinase inhibitors.

Signaling Pathway: PI3K/AKT/mTOR

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor 4-Methylthiazole-2(3H)-one Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Signaling Pathway: VEGFR

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates PKC PKC PLCg->PKC Activates Angiogenesis Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) PKC->Angiogenesis Promotes AKT AKT PI3K->AKT Activates AKT->Angiogenesis Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Angiogenesis Promotes Inhibitor 4-Methylthiazole-2(3H)-one Derivative Inhibitor->VEGFR

Caption: VEGFR signaling pathway and point of inhibition.

Experimental Protocol: TR-FRET Kinase Assay (e.g., PI3Kα)

Objective: To identify and quantify the inhibitory activity of 4-methylthiazole-2(3H)-one derivatives against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Assay buffer

  • 384-well low-volume white microplates

  • TR-FRET-compatible microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the 4-methylthiazole-2(3H)-one library into the assay plate using an acoustic liquid handler.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase and biotinylated substrate in assay buffer to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 60-120 minutes at room temperature.

  • Detection: Add 10 µL of a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor to each well. Incubate for 60 minutes at room temperature.

  • Signal Reading: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to controls. For active compounds, perform dose-response experiments to determine IC50 values.

Quantitative Data Summary: Kinase Inhibition by Thiazole Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
3b PI3Kα0.086[6]
3b mTOR0.221[6]
19 PI3Kα0.30 - 0.45[7]
22 PI3Kβ0.02[7]
4c VEGFR-20.15[3]
Sorafenib VEGFR-20.059[3]

Application Note 3: Biochemical Screening - Tubulin Polymerization Assay

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] An in vitro tubulin polymerization assay can be used to directly measure the effect of compounds on this process.

Experimental Workflow: Tubulin Polymerization HTS

Tubulin_Polymerization_HTS_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Plating Compound Plating (384-well plate) Reaction_Initiation Initiate Reaction (Add Tubulin Mix to Plate) Compound_Plating->Reaction_Initiation Tubulin_Mix Prepare Tubulin Polymerization Mix (Tubulin, GTP, Buffer) Tubulin_Mix->Reaction_Initiation Incubation_Reading Incubate at 37°C Read Absorbance/Fluorescence (Kinetic Read) Reaction_Initiation->Incubation_Reading Data_Processing Calculate Polymerization Rate and Max Polymer Mass Incubation_Reading->Data_Processing Hit_Identification Identify Hits (Inhibition/Enhancement) Data_Processing->Hit_Identification Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Identification->Dose_Response

Caption: High-throughput tubulin polymerization assay workflow.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay[11][12]

Objective: To identify compounds from a 4-methylthiazole-2(3H)-one library that inhibit or enhance tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer

  • Fluorescent reporter dye (binds to polymerized microtubules)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Vinblastine (positive control for polymerization inhibition)[10]

  • 384-well black microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.

  • Reagent Preparation: On ice, prepare a tubulin polymerization mix containing tubulin, GTP, and the fluorescent reporter in polymerization buffer.

  • Reaction Initiation: Pre-warm the plate reader to 37°C. Add the cold tubulin polymerization mix to the wells containing the compounds.

  • Kinetic Measurement: Immediately place the plate in the reader and begin measuring fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[11]

  • Data Analysis: Plot fluorescence intensity versus time for each well. Calculate the initial rate of polymerization (Vmax) and the maximum fluorescence signal. Compare the values from compound-treated wells to the vehicle control to determine the percentage of inhibition or enhancement. For active compounds, generate dose-response curves to determine IC50 or EC50 values.

Quantitative Data Summary: Tubulin Polymerization Inhibition
Compound ClassAssay TypeCell Line/SystemIC50/ActivityReference
4-Substituted Methoxybenzoyl-aryl-thiazoles Tubulin PolymerizationIn vitro-[12]
4-Substituted Methoxybenzoyl-aryl-thiazoles AntiproliferationA375, PC-3, DU14521 - 71 nM[12]
Thiazole Derivatives Cell Cycle ArrestMCF-7G1/S phase arrest[3]
Thiazole Derivatives Apoptosis InductionMCF-7Increased apoptosis[3]

Disclaimer: The provided protocols and data are intended as a guide. Researchers should optimize assay conditions based on their specific instrumentation, reagents, and cell lines. The quantitative data presented is for representative thiazole derivatives and may not be directly transferable to all 4-methylthiazole-2(3H)-one compounds.

References

Application Notes and Protocols for the Quantification of 4-methylthiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 4-methylthiazol-2(3H)-one in research and quality control environments. The following methods are based on established analytical techniques for structurally similar thiazole derivatives and offer robust frameworks for method development and validation.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. HPLC-UV offers a cost-effective and reliable method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.

Quantitative Data Summary

The following tables summarize representative quantitative data for analytical methods developed for thiazole derivatives, which can be considered as performance benchmarks for the analysis of this compound.

Table 1: Representative HPLC-UV Method Performance for Thiazole Derivatives

ParameterPerformance
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL

Table 2: Representative LC-MS/MS Method Performance for Thiazole Derivatives

ParameterPerformance
Linearity (R²)≥ 0.997
Accuracy (% Recovery)Within acceptable limits
Precision (% RSD)Within acceptable limits
Lower Limit of Quantification (LLOQ)1.25 ng/mL[1]

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a representative isocratic HPLC-UV method for the quantification of this compound.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • 0.22 µm syringe filters

2. Standard Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.[1]

3. Sample Preparation (for a solid dosage form)

  • Accurately weigh and grind a representative number of tablets to obtain a fine powder.

  • Weigh an amount of powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add methanol to dissolve the active ingredient, sonicate for 15 minutes, and then dilute to volume with methanol.[1]

  • Filter the solution through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for thiazole rings).

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Application Note 2: Ultrasensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a representative LC-MS/MS method for the highly sensitive and selective quantification of this compound, suitable for complex matrices such as biological fluids.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)

2. Standard and Sample Preparation

  • Standard Solutions: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed concentration of the IS into the appropriate matrix (e.g., blank plasma).

  • Sample Preparation (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the IS. Vortex for 1 minute and centrifuge at high speed to precipitate proteins. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): For cleaner samples, an SPE protocol can be developed. This typically involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

3. LC-MS/MS Conditions

  • LC System:

    • Column: A suitable C18 or HILIC column (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A gradient program should be developed to ensure good separation from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. Product ions (Q3) will be determined by infusing a standard solution and optimizing fragmentation.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis

  • Integrate the peak areas for the analyte and the IS for each sample and standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Processing Sample_Collection Sample Collection Protein_Precipitation Protein Precipitation / SPE Sample_Collection->Protein_Precipitation LC_Separation LC Separation Protein_Precipitation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: LC-MS/MS analysis workflow for this compound.

Signaling Pathway and Logical Relationship Diagrams

Method Selection Pathway

This diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Method_Selection Start Define Analytical Need Matrix_Complexity Complex Matrix? Start->Matrix_Complexity Sensitivity_Req High Sensitivity Required? Matrix_Complexity->Sensitivity_Req No LC_MSMS Select LC-MS/MS Matrix_Complexity->LC_MSMS Yes HPLC_UV Select HPLC-UV Sensitivity_Req->HPLC_UV No Sensitivity_Req->LC_MSMS Yes

Caption: Decision pathway for analytical method selection.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 4-Methylthiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-methylthiazol-2(3H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is based on the Hantzsch thiazole synthesis, adapted for scalability and high-yield production.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and scalable synthesis of this core structure is crucial for the development of new therapeutic agents. The protocol outlined below describes a robust and reproducible method for the preparation of this compound from readily available starting materials.

Synthesis Pathway

The synthesis of this compound is achieved through the condensation reaction of thioacetamide with ethyl 2-chloroacetoacetate. This reaction proceeds via a Hantzsch-type thiazole synthesis mechanism.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Thioacetamide Thioacetamide Condensation Condensation/ Cyclization Thioacetamide->Condensation ECA Ethyl 2-chloroacetoacetate ECA->Condensation Product This compound Condensation->Product Hantzsch Synthesis

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
MaterialGradeSupplier
Thioacetamide≥98%Standard commercial
Ethyl 2-chloroacetoacetate≥95%Standard commercial
EthanolAnhydrousStandard commercial
Sodium HydroxideACS Reagent GradeStandard commercial
Hydrochloric AcidACS Reagent GradeStandard commercial
DichloromethaneACS Reagent GradeStandard commercial
Anhydrous Magnesium SulfateACS Reagent GradeStandard commercial

Equipment:

  • Jacketed glass reactor (scaled appropriately, e.g., 5 L, 20 L) with overhead mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating/cooling circulator.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • pH meter.

Synthesis Procedure (Exemplified for 100 g Scale)
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve thioacetamide (65.8 g, 0.875 mol) in ethanol (500 mL).

  • Addition of Reactant: While stirring at room temperature, add ethyl 2-chloroacetoacetate (131.6 g, 0.80 mol) dropwise to the thioacetamide solution over a period of 30-45 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add water (500 mL) and dichloromethane (500 mL).

    • Adjust the pH of the aqueous layer to 8-9 with a 2 M sodium hydroxide solution.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

    • Combine the organic layers and wash with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Scale-Up Considerations

For scaling up the synthesis, the following parameters should be carefully controlled:

  • Heat Management: The initial addition of ethyl 2-chloroacetoacetate is exothermic. On a larger scale, a jacketed reactor with a reliable cooling system is essential to maintain the desired temperature and prevent runaway reactions.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and heat transfer, especially in larger reaction volumes.

  • Solvent Volume: The solvent to reactant ratio can be optimized to improve reaction kinetics and facilitate product isolation.

  • Purification: For large-scale purification, recrystallization is generally more practical and cost-effective than chromatography.

Data Presentation

The following table summarizes typical data obtained from laboratory-scale and scaled-up batches.

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactants
Thioacetamide8.2 g820 g
Ethyl 2-chloroacetoacetate16.5 g1.65 kg
Reaction Conditions
Solvent (Ethanol)100 mL10 L
Reaction Time5 hours6 hours
Results
Crude Yield~10 g~1.0 kg
Purified Yield7.5 - 8.5 g750 - 850 g
Purity (HPLC)>98%>98%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G start Start dissolve Dissolve Thioacetamide in Ethanol start->dissolve add_eca Add Ethyl 2-chloroacetoacetate dissolve->add_eca reflux Reflux Reaction Mixture add_eca->reflux concentrate Concentrate under Reduced Pressure reflux->concentrate workup Aqueous Work-up (pH adjustment, Extraction) concentrate->workup dry Dry Organic Layer workup->dry purify Purification (Recrystallization/Chromatography) dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Thioacetamide is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Ethyl 2-chloroacetoacetate is a lachrymator and corrosive. Handle with care, avoiding skin and eye contact.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols for Thiazole-Based Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: While the specific application of 4-methylthiazol-2(3H)-one in bioorthogonal chemistry is not yet established in widespread literature, a closely related and innovative method utilizing a thiazole-based scaffold has been developed for catalyst-free bioconjugation. This document provides detailed application notes and protocols for the Thiazolidin-5-imine Formation , a bioorthogonal reaction that leverages the unique reactivity of a 2-aminoethanethioamide moiety with an aldehyde. This powerful technique offers a robust and biocompatible approach for the selective labeling of peptides, proteins, and cell surfaces, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction to Thiazolidin-5-imine Formation

Thiazolidin-5-imine formation is a bioorthogonal reaction that proceeds via the condensation of a 2-aminoethanethioamide functional group with an aldehyde. This reaction is highly specific and occurs efficiently in aqueous solutions under physiological conditions (neutral pH and ambient temperature) without the need for toxic metal catalysts or reducing agents. The resulting thiazolidin-5-imine linkage is stable, making this an excellent strategy for a variety of bioconjugation applications, from in vitro protein modification to live cell imaging.

The key advantages of this bioorthogonal chemistry include:

  • Catalyst-Free: The reaction proceeds without the need for potentially cytotoxic metal catalysts.

  • Biocompatible: The reaction can be performed in aqueous buffers at physiological pH and temperature.

  • High Specificity: The reacting partners show high selectivity for each other, minimizing off-target reactions with native biological functionalities.

  • Stable Linkage: The formed thiazolidin-5-imine bond is stable under biological conditions.

I. Signaling Pathways and Experimental Workflows

To visualize the underlying processes, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for protein labeling.

reaction_mechanism Reaction Mechanism of Thiazolidin-5-imine Formation cluster_reactants Reactants 2_aminoethanethioamide 2-Aminoethanethioamide on Biomolecule 1 schiff_base Imine (Schiff Base) Intermediate 2_aminoethanethioamide->schiff_base Condensation aldehyde Aldehyde on Biomolecule 2 aldehyde->schiff_base thiazolidin_5_imine Thiazolidin-5-imine Linkage schiff_base->thiazolidin_5_imine Intramolecular Cyclization

Caption: Mechanism of Thiazolidin-5-imine Formation.

experimental_workflow Experimental Workflow for Protein Labeling start Start prepare_protein Prepare Aldehyde-modified Protein Solution start->prepare_protein prepare_probe Prepare 2-Aminoethanethioamide Probe Solution start->prepare_probe mix Mix Protein and Probe Solutions prepare_protein->mix prepare_probe->mix incubate Incubate at Desired Temperature mix->incubate analyze Analyze Conjugate (e.g., LC-MS, SDS-PAGE) incubate->analyze end End analyze->end

Caption: Workflow for Protein Labeling.

II. Quantitative Data Summary

The efficiency of the thiazolidin-5-imine formation is influenced by factors such as temperature and the specific reactants used. The following table summarizes the yield of conjugation for a model protein, myoglobin, under various conditions.

Protein TargetReactant ProbeReactant ConcentrationTemperature (°C)Incubation TimeYield (%)
Aldehyde-MyoglobinCompound 115 µM Protein, 0.75 mM Probe4Overnight>95
Aldehyde-MyoglobinCompound 115 µM Protein, 0.75 mM Probe24Overnight>95
Aldehyde-MyoglobinCompound 115 µM Protein, 0.75 mM Probe37Overnight>95
Aldehyde-MyoglobinCompound 515 µM Protein, 0.75 mM Probe4Overnight~60
Aldede-MyoglobinCompound 515 µM Protein, 0.75 mM Probe24Overnight~70
Aldehyde-MyoglobinCompound 515 µM Protein, 0.75 mM Probe37Overnight~90

III. Experimental Protocols

A. General Protocol for Peptide/Protein Labeling

This protocol describes a general method for conjugating a 2-aminoethanethioamide-containing probe to an aldehyde-modified peptide or protein.

Materials:

  • Aldehyde-modified peptide or protein

  • 2-aminoethanethioamide-containing probe (e.g., a fluorescent dye or biotin derivative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) and/or tert-Butanol (tBuOH) (if solubility is an issue)

  • LC-MS system for analysis

  • SDS-PAGE system for analysis

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-modified peptide or protein in PBS (pH 7.4) to a final concentration of 10-20 µM.

    • Dissolve the 2-aminoethanethioamide-containing probe in a suitable solvent (e.g., DMSO, DMF, or a mixture of PBS/ACN/tBuOH) to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • To the solution of the aldehyde-modified peptide or protein, add the stock solution of the 2-aminoethanethioamide probe to achieve a final concentration that is in excess (e.g., 50-100 fold molar excess) of the peptide or protein.

    • Gently mix the reaction solution.

    • Incubate the reaction mixture at a desired temperature (e.g., 4°C, 24°C, or 37°C) for a specified duration (e.g., 4-16 hours). The optimal temperature and time may need to be determined empirically.

  • Analysis of Conjugation:

    • LC-MS: To monitor the progress of the reaction and confirm the formation of the conjugate, inject a small aliquot of the reaction mixture into an LC-MS system. The expected product will have a mass corresponding to the sum of the masses of the peptide/protein and the probe, minus the mass of a water molecule.

    • SDS-PAGE: For protein labeling, the conjugate can be visualized by SDS-PAGE. If a fluorescent probe was used, the gel can be imaged using an appropriate fluorescence scanner.

B. Protocol for Live Cell Surface Labeling

This protocol outlines the steps for labeling the surface of living cells that have been metabolically engineered to display aldehyde groups.

Materials:

  • Adherent cells (e.g., HeLa cells) cultured in a suitable medium

  • A precursor for metabolic labeling that introduces aldehydes (e.g., peracetylated N-levulinoyl-D-mannosamine, Ac4ManLev)

  • 2-aminoethanethioamide-functionalized fluorescent probe

  • PBS (pH 7.4)

  • Cell imaging medium

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling of Cells:

    • Culture cells to the desired confluency.

    • Incubate the cells with a medium containing the aldehyde precursor (e.g., 25 µM Ac4ManLev) for a period sufficient for metabolic incorporation and display of the corresponding ketone (which can be converted to an aldehyde) on the cell surface glycans (e.g., 2-3 days).

  • Preparation for Labeling:

    • Gently wash the cells with PBS (pH 7.4) three times to remove any unreacted precursor.

  • Cell Surface Labeling:

    • Prepare a solution of the 2-aminoethanethioamide-functionalized fluorescent probe in cell imaging medium at the desired final concentration (e.g., 50-100 µM).

    • Add the probe solution to the cells and incubate at 37°C for 1-2 hours.

  • Imaging:

    • Wash the cells with PBS three times to remove the excess probe.

    • Add fresh cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

IV. Conclusion

The thiazolidin-5-imine formation represents a significant advancement in the field of bioorthogonal chemistry, offering a simple, robust, and catalyst-free method for the selective modification of biomolecules. The detailed protocols and data presented here provide a solid foundation for researchers to leverage this innovative chemistry in their studies, paving the way for new discoveries in chemical biology, drug development, and diagnostics.

Troubleshooting & Optimization

optimizing reaction conditions for improved 4-methylthiazol-2(3H)-one yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methylthiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent synthetic strategy involves a two-step process. The first step is the Hantzsch thiazole synthesis to produce the precursor, 2-amino-4-methylthiazole, from chloroacetone and thiourea. The subsequent step involves the conversion of the 2-amino group to a carbonyl group to yield the final product, this compound. This conversion is typically achieved through a diazotization reaction followed by hydrolysis.

Q2: What are the critical parameters to control during the Hantzsch synthesis of 2-amino-4-methylthiazole?

The Hantzsch synthesis is a robust reaction, but for optimal yield and purity, it is crucial to control the reaction temperature, the rate of addition of chloroacetone, and the subsequent basification and extraction steps. The reaction can be exothermic, so maintaining proper cooling is essential to prevent side reactions.

Q3: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete diazotization: The reaction of the 2-amino group with nitrous acid is a critical step. Insufficient cooling or improper stoichiometry of sodium nitrite can lead to incomplete reaction.

  • Side reactions: The diazonium salt intermediate is reactive and can undergo undesired side reactions if not handled correctly.

  • Suboptimal hydrolysis conditions: The conversion of the diazonium salt to the final product requires careful control of temperature and acidity.

  • Purification losses: The final product may be lost during extraction and purification steps if the procedures are not optimized.

Q4: What are the common impurities I might encounter?

Common impurities can include unreacted 2-amino-4-methylthiazole, byproducts from the diazotization reaction, and potentially polymeric materials. Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TTC) can help in identifying and minimizing these impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in the Synthesis of 2-Amino-4-methylthiazole (Precursor)
Possible Cause Troubleshooting Step
Reaction is too vigorous or uncontrolled The reaction of thiourea and chloroacetone can be highly exothermic. It is recommended to add the chloroacetone dropwise with efficient stirring and external cooling to maintain a controlled reaction temperature. The use of a diluent like water can also help manage the exotherm.[1]
Incomplete reaction Ensure the reaction goes to completion by refluxing the mixture for a sufficient amount of time, typically around two hours, after the addition of chloroacetone is complete.[1]
Loss of product during workup The basification with sodium hydroxide can lead to the formation of emulsions. Stir the mixture moderately during basification to avoid this. If an emulsion does form, adding ice and water can help to break it.[1] Ensure thorough extraction with a suitable solvent like ether.
Issue 2: Low Yield in the Conversion of 2-Amino-4-methylthiazole to this compound
Possible Cause Troubleshooting Step
Inefficient Diazotization The formation of the diazonium salt is temperature-sensitive. Maintain a low temperature (typically -15 to -10 °C) during the dropwise addition of the sodium nitrite solution.[2] Ensure the sodium nitrite is fully dissolved and used in a slight excess.
Decomposition of the Diazonium Intermediate The diazonium salt is unstable at higher temperatures. It is crucial to proceed to the next step (hydrolysis) without delay and to maintain the low temperature throughout the process.
Suboptimal Hydrolysis The hydrolysis of the diazonium salt to the desired ketone is a critical step. While a specific protocol for this compound is not readily available in the provided search results, the principle of diazotization followed by reaction with a nucleophile (in this case, water) is standard. Experiment with controlled warming of the reaction mixture after diazotization to facilitate hydrolysis.
Formation of Side Products Diazonium salts can undergo various side reactions. For instance, in a similar synthesis of 4-methylthiazole, hypophosphorous acid is used to reduce the diazonium salt.[2] In the case of hydrolysis to the ketone, ensure the reaction conditions favor the attack of water over other potential nucleophiles or reduction pathways.

Experimental Protocols

Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Thiourea: 76 g (1 mole)

  • Chloroacetone: 92.5 g (1 mole)

  • Water: 200 cc

  • Solid Sodium Hydroxide: 200 g

  • Ether

Procedure:

  • Suspend thiourea in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, while stirring, add solid sodium hydroxide in portions, maintaining cooling.

  • Separate the upper oily layer. Extract the aqueous layer three times with ether.

  • Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

  • Remove the ether by distillation, and then distill the remaining oil under reduced pressure.

  • Collect the fraction boiling at 130–133°/18 mm. The expected yield is 70–75%.[1]

Diazotization and Hydrolysis to this compound (Proposed Method)

This proposed method is based on a similar procedure for the synthesis of 4-methylthiazole.[2] Optimization will be required.

Materials:

  • 2-Amino-4-methylthiazole: 68.4 g (0.6 mol)

  • Concentrated Sulfuric Acid: 90 mL

  • Water: 150 mL

  • Sodium Nitrite: 45.5 g (0.66 mol) dissolved in 160 mL of water

Procedure:

  • In a three-necked flask, dissolve 2-amino-4-methylthiazole in a mixture of water and concentrated sulfuric acid.

  • Cool the mixture to -15 to -10 °C.

  • Slowly add the aqueous solution of sodium nitrite dropwise over 2.5 hours, maintaining the low temperature.

  • After the addition is complete, continue stirring at this temperature for 1.5 hours to ensure complete formation of the diazonium salt.

  • Hydrolysis Step (Requires Optimization): At this point, the protocol for 4-methylthiazole would involve adding a reducing agent. For the synthesis of this compound, the diazonium salt needs to be hydrolyzed. This is typically achieved by carefully and slowly warming the reaction mixture. The optimal temperature and rate of heating will need to be determined experimentally. The reaction should be monitored by TLC or other analytical methods to track the disappearance of the diazonium intermediate and the formation of the product.

  • Workup: Once the hydrolysis is complete, the reaction mixture will likely need to be neutralized and the product extracted with a suitable organic solvent. The pH adjustment should be done carefully.

  • Purification: The crude product can be purified by distillation or recrystallization.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-Amino-4-methylthiazole

ParameterValueReference
ReactantsThiourea, Chloroacetone[1]
Molar Ratio1:1[1]
SolventWater[1]
Reaction Time2 hours (reflux)[1]
Yield70-75%[1]

Table 2: Proposed Conditions for Diazotization of 2-Amino-4-methylthiazole

ParameterValueReference
Reagents2-Amino-4-methylthiazole, H₂SO₄, NaNO₂[2]
Temperature-15 to -10 °C[2]
Reaction Time4 hours[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Conversion to this compound (Proposed) A Thiourea + Chloroacetone B Reaction in Water (Reflux) A->B C Basification (NaOH) B->C D Extraction (Ether) C->D E Purification (Distillation) D->E F 2-Amino-4-methylthiazole E->F G 2-Amino-4-methylthiazole H Diazotization (H₂SO₄, NaNO₂, -15°C) G->H I Hydrolysis (Warming) H->I J Workup (Neutralization, Extraction) I->J K Purification J->K L This compound K->L troubleshooting_low_yield Start Low Yield of this compound Step1_Check Check Yield of 2-Amino-4-methylthiazole Start->Step1_Check Step1_Troubleshoot Troubleshoot Hantzsch Synthesis: - Control Temperature - Ensure Complete Reaction - Optimize Workup Step1_Check->Step1_Troubleshoot Low Step2_Check Analyze Diazotization/Hydrolysis Step Step1_Check->Step2_Check Good Step1_Troubleshoot->Step2_Check Step2_Troubleshoot Troubleshoot Conversion: - Optimize Diazotization Temperature - Control Hydrolysis Conditions - Minimize Side Reactions Step2_Check->Step2_Troubleshoot Problem Identified Purification_Check Evaluate Purification Procedure Step2_Check->Purification_Check No Obvious Issue Step2_Troubleshoot->Purification_Check Purification_Troubleshoot Optimize Purification: - Choose Appropriate Solvent - Minimize Product Loss During Transfers Purification_Check->Purification_Troubleshoot High Loss End Improved Yield Purification_Check->End Optimized Purification_Troubleshoot->End

References

Technical Support Center: Overcoming Purification Challenges of 4-Methylthiazol-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the common purification challenges encountered during the synthesis of 4-methylthiazol-2(3H)-one analogs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound analogs?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Depending on the synthetic route, which often involves a variation of the Hantzsch thiazole synthesis, potential impurities include:

  • Unreacted Thioamides/Thioureas: The sulfur-containing starting material may not fully react.

  • α-Haloketone Precursors: Residual α-haloketone starting materials can be present.

  • Isomeric Byproducts: Under certain acidic conditions, the Hantzsch synthesis can yield 2-(N-substituted amino)thiazoles alongside the desired 3-substituted 2-imino-2,3-dihydrothiazoles, which can hydrolyze to the thiazol-2(3H)-one.[1]

  • Over-alkylation Products: If the nitrogen at position 3 is further alkylated, this can lead to quaternary ammonium salt impurities.

  • Oxidation Products: The thiazole ring can be susceptible to oxidation, leading to sulfoxide or sulfone impurities, particularly if oxidizing agents are used in subsequent steps or during workup.

  • Hydrolysis Products: The thiazol-2(3H)-one ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened byproducts.

Q2: My purified this compound analog has low yield after recrystallization. What are the likely causes and how can I improve it?

A2: Low recrystallization yield is a common issue. The primary causes are typically:

  • High Solubility in Cold Solvent: The chosen solvent may be too effective, keeping a significant portion of your product dissolved even at low temperatures.

  • Using an Excess of Solvent: Adding too much solvent during the initial dissolution step will result in a lower recovery.

  • Premature Crystallization: If the product crystallizes during a hot filtration step to remove insoluble impurities, it will be lost.

  • Inappropriate Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect.

To improve your yield, consider the following:

  • Solvent Screening: Test a variety of solvents and solvent mixtures to find one where your compound is highly soluble when hot and poorly soluble when cold.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, pre-heat your filtration apparatus.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Second Crop of Crystals: Concentrate the mother liquor (the solvent from which the crystals were filtered) and cool it again to obtain a second crop of crystals.

Q3: I am struggling to separate my this compound analog from a closely related impurity by column chromatography. What strategies can I employ?

A3: Separating closely eluting compounds requires careful optimization of your chromatographic conditions. Here are some strategies:

  • Solvent System Optimization: Methodically screen different solvent systems using thin-layer chromatography (TLC). Aim for a solvent system that provides the largest difference in Rf values between your product and the impurity.

  • Gradient Elution: Employing a gradient of increasing solvent polarity can help to resolve compounds with similar retention times.[1][2][3][4][5] A shallow gradient around the elution point of your compounds of interest can be particularly effective.

  • Choice of Stationary Phase: While silica gel is most common, consider using a different stationary phase if your compounds are not well-resolved. Options include alumina or reverse-phase silica (C18).

  • Column Dimensions and Packing: Use a longer, narrower column for better resolution. Ensure the column is packed uniformly to prevent band broadening.

  • Sample Loading: Overloading the column is a common cause of poor separation. Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Oily Product Instead of Crystals The compound's melting point may be lower than the boiling point of the solvent, or the compound is "oiling out."- Try a lower-boiling point solvent. - Use a solvent mixture to lower the overall boiling point. - Add a seed crystal to induce crystallization. - Allow the solution to cool more slowly.
No Crystals Form Upon Cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add a co-solvent in which the compound is less soluble. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and then filter it through celite to remove the charcoal and adsorbed impurities before cooling. - Perform a second recrystallization.
Column Chromatography
Problem Possible Cause Suggested Solution
Poor Separation of Spots The chosen eluent is too polar or not polar enough.- Adjust the solvent polarity based on TLC analysis. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a gradient elution to improve separation.[1][2][3][4][5]
Streaking or Tailing of Spots The compound is too polar for the eluent, the column is overloaded, or the compound is degrading on the silica.- Add a small amount of a polar modifier to the eluent (e.g., a few drops of methanol in a dichloromethane/hexane mixture). - Reduce the amount of sample loaded onto the column. - If the compound is acidic or basic, add a small amount of a neutralizing agent to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Compound Stuck on the Column The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent. - If the compound is very polar, consider switching to a more polar solvent system (e.g., methanol in dichloromethane).

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound analog and a small amount of a suitable solvent (e.g., ethanol, ethyl acetate/hexane mixture).

  • Heating: Gently heat the mixture with stirring until the solvent begins to boil.

  • Solvent Addition: Add the hot solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The target compound should have an Rf value between 0.2 and 0.4.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a packed bed. Add another layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent over time.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Purity and Yield Data for a Hypothetical Purification of a this compound Analog

Purification StepInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Ethanol) 85%95%70%
Column Chromatography (Hexane:EtOAc gradient) 85%99%80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Hantzsch Thiazole Synthesis start->reaction 1. Reagents workup Aqueous Workup reaction->workup 2. Quenching crude Crude Product workup->crude 3. Extraction decision Purity Check (TLC/HPLC) crude->decision recrystallization Recrystallization decision->recrystallization High Purity column Column Chromatography decision->column Low Purity / Complex Mixture pure_product Pure Analog recrystallization->pure_product column->pure_product

Caption: A typical experimental workflow for the synthesis and purification of this compound analogs.

signaling_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase p38_mapk p38 MAPK receptor->p38_mapk cdk2 CDK2 receptor->cdk2 inflammation Inflammation p38_mapk->inflammation Activation cell_cycle Cell Cycle Progression cdk2->cell_cycle Regulation analog This compound Analog analog->p38_mapk Inhibition analog->cdk2 Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound analogs on p38 MAPK and CDK2.[6]

References

identifying and minimizing side reactions in 4-methylthiazol-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 4-methylthiazol-2(3H)-one.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete hydrolysis of 2-amino-4-methylthiazole. - Suboptimal reaction temperature or time. - Degradation of the product under harsh acidic or basic conditions.- Increase reaction time or temperature moderately. - Optimize the concentration of the acid or base used for hydrolysis. - Perform the reaction under an inert atmosphere to prevent oxidation.[1]
Presence of Unreacted 2-Amino-4-methylthiazole - Insufficient acid or base catalyst. - Reaction time is too short.- Increase the molar equivalent of the acid or base. - Prolong the reaction time and monitor progress using TLC or LC-MS.
Formation of a Polymeric or Tarry Substance - High reaction temperatures leading to decomposition. - Presence of impurities in starting materials. - Oxidation of reaction intermediates or product.[1]- Lower the reaction temperature and extend the reaction time.[1] - Purify starting materials (e.g., chloroacetone, thiourea) before use.[2] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Difficulty in Product Isolation and Purification - Emulsion formation during workup.[2] - Co-crystallization with side products.- Add a small amount of brine to break up emulsions. - Utilize column chromatography with a suitable solvent system for purification. - Recrystallize the crude product from an appropriate solvent.
Formation of Dimerized Byproducts - High concentration of reactants favoring intermolecular reactions.[1]- Perform the reaction under higher dilution conditions. - Add one of the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis, which involves the reaction of chloroacetone with thiourea to form 2-amino-4-methylthiazole.[2] The second step is the hydrolysis of the 2-amino group to a hydroxyl group, which then tautomerizes to the more stable this compound.

Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis of the intermediate, 2-amino-4-methylthiazole?

The key parameters to control are temperature and the rate of addition of chloroacetone. The reaction can be exothermic and may become violent without proper cooling.[2] It is recommended to add the chloroacetone dropwise to a suspension of thiourea in water while maintaining a controlled temperature.[2]

Q3: How can I monitor the progress of the reaction?

The progress of both the initial thiazole synthesis and the subsequent hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the identification of the disappearance of starting materials and the appearance of the product and any significant side products.

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: A singlet for the methyl group protons, a singlet for the proton on the thiazole ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the methyl carbon, the carbons of the thiazole ring (including the C=O carbon), are expected.

  • IR Spectroscopy: A characteristic C=O stretching frequency for the amide-like carbonyl group.

Q5: Are there alternative reagents to thiourea to avoid the amino intermediate?

Yes, one alternative is to use thioformamide. This can simplify the process by directly forming the thiazole ring without an exocyclic amino group, thus eliminating the need for a subsequent hydrolysis step and potentially reducing side reactions associated with it.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Intermediate)

This protocol is adapted from a literature procedure.[2]

  • Suspend thiourea (1 mole) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the temperature will rise.

  • After the addition is complete, reflux the yellow solution for two hours.

  • Cool the reaction mixture.

  • For workup and purification, refer to the detailed procedure in the cited literature.[2]

Protocol 2: Hydrolysis of 2-Amino-4-methylthiazole to this compound (Proposed)

This is a generalized proposed protocol as a specific literature procedure for this step was not identified in the search results.

  • Dissolve 2-amino-4-methylthiazole (1 equivalent) in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis cluster_analysis Analysis & Purification Start Thiourea + Chloroacetone Reaction1 Reflux in Water Start->Reaction1 Intermediate 2-Amino-4-methylthiazole Reaction1->Intermediate Reaction2 Acidic Hydrolysis Intermediate->Reaction2 Product This compound Reaction2->Product Analysis TLC / LC-MS Monitoring Product->Analysis Purification Purification (Recrystallization / Chromatography) Analysis->Purification If impurities present

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Desired Pathway cluster_side Potential Side Reactions Reactants Thiourea + Chloroacetone Intermediate 2-Amino-4-methylthiazole Reactants->Intermediate Dimerization Dimerization Reactants->Dimerization Hydrolysis Hydrolysis Intermediate->Hydrolysis Polymerization Polymerization / Tar Intermediate->Polymerization High Temp. Product This compound Hydrolysis->Product IncompleteHydrolysis Incomplete Hydrolysis Hydrolysis->IncompleteHydrolysis Insufficient Acid/Time

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Logic Start Low Product Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Yes CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Pure Purify Purify Starting Materials CheckPurity->Purify Impure OptimizeWorkup Optimize Workup & Purification CheckConditions->OptimizeWorkup Optimal AdjustConditions Adjust Temp/Time Use Inert Atmosphere CheckConditions->AdjustConditions Suboptimal ModifyWorkup Modify Extraction/Chromatography OptimizeWorkup->ModifyWorkup Inefficient Success Yield Improved Purify->Success AdjustConditions->Success ModifyWorkup->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Strategies for Enhancing the Yield and Purity of 4-Methylthiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-methylthiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method is a two-step synthesis. The first step involves the Hantzsch thiazole synthesis, reacting chloroacetone with thiourea to form the intermediate, 2-amino-4-methylthiazole. The second step is the conversion of the 2-amino group to a 2-oxo group via diazotization followed by hydrolysis.

Q2: What are the critical parameters to control during the synthesis of 2-amino-4-methylthiazole?

A2: Temperature control is crucial during the addition of chloroacetone to the thiourea suspension, as the reaction is exothermic. It is also important to use distilled chloroacetone to avoid side reactions from impurities. Efficient stirring is necessary to ensure proper mixing of the reactants.

Q3: I am having trouble with the diazotization and hydrolysis step. What are the key factors for success?

A3: The key to a successful diazotization and hydrolysis is maintaining a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite. This is because the intermediate diazonium salt is thermally unstable and can decompose at higher temperatures, leading to byproducts and reduced yield. Sufficiently acidic conditions are also critical to ensure the complete formation of the diazonium salt and to prevent unwanted side reactions.

Q4: What are the common impurities or side products in the synthesis of this compound?

A4: In the first step (synthesis of 2-amino-4-methylthiazole), impurities can arise from unreacted starting materials or side reactions of chloroacetone. In the second step (diazotization/hydrolysis), common side products include the corresponding 2-chloro-4-methylthiazole (if chloride ions are present in high concentration) and various decomposition products of the diazonium salt if the temperature is not properly controlled.

Q5: What are the recommended methods for purifying the final product, this compound?

A5: The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities, while column chromatography is more suitable for separating complex mixtures.

Troubleshooting Guides

Low Yield in 2-Amino-4-methylthiazole Synthesis
Symptom Possible Cause Suggested Solution
Reaction does not start or is sluggishLow quality of chloroacetoneUse freshly distilled chloroacetone.
Inefficient stirringEnsure vigorous stirring to maintain a good suspension of thiourea.
Low reaction temperatureThe reaction is exothermic; however, ensure the initial temperature is sufficient to initiate the reaction.
Formation of a dark, tarry substanceReaction temperature too highControl the rate of addition of chloroacetone to manage the exotherm. Use an ice bath if necessary.[1]
Impurities in chloroacetonePurify chloroacetone by distillation before use.
Low isolated yieldIncomplete reactionEnsure the reaction is refluxed for the recommended time (e.g., 2 hours) after the addition of chloroacetone.[1]
Loss during workupEnsure complete extraction with a suitable solvent like ether. Minimize handling losses.
Low Yield or Product Degradation in Diazotization/Hydrolysis
Symptom Possible Cause Suggested Solution
Vigorous gas evolution and dark solution upon NaNO₂ additionReaction temperature too highMaintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.
Rate of NaNO₂ addition too fastAdd the sodium nitrite solution dropwise with efficient stirring.
Formation of a significant amount of 2-chloro-4-methylthiazoleHigh concentration of chloride ionsUse sulfuric acid instead of hydrochloric acid for the diazotization.
Oily product or failure to crystallizePresence of impuritiesPurify the crude product by column chromatography before attempting recrystallization.
Incomplete hydrolysis of the diazonium saltAfter the diazotization is complete, allow the reaction mixture to warm up slowly and stir for a sufficient time to ensure complete hydrolysis. Gentle heating may be required.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 76 g (1 mole) of thiourea in 200 mL of water.

  • Addition of Chloroacetone: Start the stirrer and add 92.5 g (1 mole) of distilled chloroacetone from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature will rise.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 2 hours.

  • Workup: Cool the reaction mixture and add 200 g of solid sodium hydroxide with cooling and vigorous stirring. An oily layer will separate.

  • Extraction: Separate the oily layer and extract the aqueous layer three times with 100 mL portions of ether.

  • Drying and Distillation: Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide. Remove the ether by distillation, and then distill the residue under reduced pressure. Collect the fraction boiling at 130-133 °C at 18 mm Hg. The yield is typically 70-75%.

Step 2: Synthesis of this compound via Diazotization and Hydrolysis

This is a generalized procedure based on standard methods for converting aromatic amines to phenols.

  • Preparation of Amine Solution: In a beaker, dissolve 11.4 g (0.1 mole) of 2-amino-4-methylthiazole in a mixture of 100 mL of water and 10 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled solution of 7.6 g (0.11 mole) of sodium nitrite in 20 mL of water to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Typical Yields for the Synthesis of 2-Amino-4-methylthiazole
Reactants Scale Yield (%) Reference
Thiourea, Chloroacetone1 mole70-75Organic Syntheses[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound A Step 1: Hantzsch Thiazole Synthesis B React Chloroacetone and Thiourea A->B C 2-Amino-4-methylthiazole (Intermediate) B->C D Step 2: Diazotization & Hydrolysis C->D E Diazotization with NaNO2/H2SO4 at 0-5 °C D->E F Hydrolysis of Diazonium Salt E->F G This compound (Crude Product) F->G H Purification G->H I Recrystallization or Column Chromatography H->I J Pure this compound I->J

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Diazotization Troubleshooting Low Yield in Diazotization Start Low Yield of This compound Temp Was temperature kept between 0-5 °C? Start->Temp Acid Was sufficient strong acid used? Temp->Acid Yes HighTemp High Temp: Diazonium salt decomposition. Maintain strict temperature control. Temp->HighTemp No Nitrite Was NaNO2 solution added slowly? Acid->Nitrite Yes LowAcid Low Acidity: Incomplete diazotization or side reactions. Use sufficient concentrated acid. Acid->LowAcid No FastAdd Fast Addition: Localized overheating and side reactions. Add dropwise with vigorous stirring. Nitrite->FastAdd No Success Improved Yield Nitrite->Success Yes HighTemp->Start LowAcid->Start FastAdd->Start

Caption: Logical troubleshooting flow for low yield in the diazotization step.

References

Technical Support Center: Troubleshooting Unexpected Outcomes in the Bioactivity of 4-methylthiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected outcomes during the experimental evaluation of 4-methylthiazol-2(3H)-one derivatives.

Frequently Asked Questions (FAQs)

Compound & Assay Integrity

Q1: My this compound derivative shows lower potency (higher IC50) in my biochemical assay than anticipated. What are the potential causes?

A1: Several factors can contribute to lower-than-expected potency in biochemical assays. These can be broadly categorized into issues with the compound itself, the assay setup, or the biological reagents.

Troubleshooting Steps:

  • Compound Integrity:

    • Purity: Impurities can lead to an overestimation of the compound's concentration, resulting in an apparent decrease in potency. Verify the purity of your compound batch using methods like HPLC or LC-MS.[1]

    • Solubility: Poor solubility in the assay buffer can lead to a lower effective concentration. Visually inspect stock solutions for precipitates and consider trying a different solvent or using sonication to aid dissolution.[1][2]

    • Stability: The compound may be degrading in the assay buffer or under experimental conditions (e.g., temperature, light exposure). Assess the compound's stability over the time course of the experiment.[1]

  • Assay Conditions:

    • ATP Concentration (for kinase assays): In competitive kinase assays, the ATP concentration can significantly impact the apparent IC50. If using a high ATP concentration, consider performing the assay at an ATP concentration close to the K_m value for your specific kinase to increase sensitivity to competitive inhibitors.[2][3]

    • Enzyme Activity: Confirm the activity of your enzyme by including a positive control inhibitor known to be effective against your target.[2]

  • Reagent Handling:

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme, to minimize variability.[2]

Q2: I'm observing high variability in my assay results between replicate wells. How can I improve consistency?

A2: High variability can stem from several sources, including pipetting errors, reagent instability, and inconsistent reaction conditions.[2]

Recommendations for Improving Consistency:

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially for small volumes. Thoroughly mix all reagents and cell suspensions before dispensing.[1][2]

  • Plate Effects: Be mindful of the "edge effect" in microplates, where wells on the outer edges may experience more evaporation. To mitigate this, fill the outer wells with sterile media or PBS and ensure a humidified incubator.[1][4]

  • Cell-Based Assays:

    • Cell Seeding: Ensure a homogenous single-cell suspension before and during plating to maintain consistent cell numbers per well.[1]

    • Cell Passage Number: Use cells within a defined passage number range for all experiments, as cell characteristics can change over time in culture.[1][4]

    • Reagent Lots: Test new lots of media, serum, or other critical reagents before use in important experiments to ensure consistency.[1]

Q3: My this compound derivative was active in a primary screen, but I'm struggling to confirm this activity in secondary or orthogonal assays. What could be the reason?

A3: This is a common challenge and may indicate a "false positive" result from the primary screen. Thiazole-containing compounds are known to sometimes act as Pan-Assay Interference Compounds (PAINS).[4]

Potential Causes of False Positives:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[4] To test for this, perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%).[4]

  • Assay Interference: Thiazole derivatives can interfere with absorbance or fluorescence-based readouts.[4] They may be colored, autofluorescent, or quench the signal. Run controls to measure the compound's intrinsic optical properties at the assay wavelengths.[4]

  • Reactivity: Some thiazole compounds can be reactive and covalently modify proteins or other assay components.[4][5] Consider performing assays with and without a reducing agent like DTT to assess for thiol reactivity.[5]

  • Redox Activity: Some derivatives may have redox activity that can interfere with assays that rely on redox-sensitive reagents (e.g., MTT assay).[4][5]

Cellular Assays & Target Engagement

Q4: My compound is potent in a biochemical kinase assay but shows significantly weaker activity in a cell-based assay. Why is there a discrepancy?

A4: A lack of correlation between biochemical and cellular activity is a frequent hurdle in drug discovery, primarily due to the increased complexity of the cellular environment.[2]

Key Factors to Investigate:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[2] Consider performing permeability assays (e.g., PAMPA) or modifying the compound's structure to improve its physicochemical properties.[2]

  • Cellular ATP Concentration: The intracellular ATP concentration (mM range) is much higher than that typically used in biochemical assays (µM range). This can lead to a rightward shift in the IC50 for ATP-competitive inhibitors.[2]

  • Off-Target Effects & Metabolism: The compound may be rapidly metabolized by the cell, actively transported out by efflux pumps, or sequestered by binding to other cellular components.[2]

  • Target Engagement: Directly confirming that the compound binds to its intended target within the cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7][8]

Q5: How can I confirm that my this compound derivative is engaging its intended protein target in living cells?

A5: The Cellular Thermal Shift Assay (CETSA) is a valuable method to verify target engagement in a cellular context.[7][8][9] CETSA is based on the principle that ligand binding can alter the thermal stability of a protein.[8][9]

CETSA Workflow:

  • Treatment: Treat intact cells with your compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or ELISA.

  • Analysis: A stabilizing ligand will result in more soluble protein at higher temperatures, causing a "thermal shift" in the melting curve.[8]

A destabilizing effect is also possible and indicates target engagement.[8]

Quantitative Data Summary

Table 1: Example IC50 Values for 4-methylthiazole Derivatives in Different Assays

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular Anti-proliferative IC50 (µM)Cell LineReference
3c N/AN/A3.54U937[10]
6h N/AN/A1.515K562[10]
6i N/AN/A2.453K562[10]
5k N/A (Anti-migration)176N/AMDA-MB-231[11]
4c VEGFR-21502.57MCF-7[12]

N/A: Not Applicable or Not Available

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of the compound in the assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in the assay buffer. The ATP concentration should ideally be at or near the K_m for the specific kinase.[2][3]

  • Assay Procedure:

    • Add the kinase to the wells of a microplate.

    • Add the serially diluted compound or DMSO vehicle control.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Detection:

    • Quantify kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay using ³²P-ATP).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to determine target engagement in intact cells.[7][8]

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Harvest and resuspend the cells in culture medium.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling (e.g., 3 minutes at 4°C).[7]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration in each sample.

    • Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or mass spectrometry.

  • Data Interpretation:

    • Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures indicates stabilization and target engagement by the compound.[8]

Visualizations

G Troubleshooting Workflow for Low Compound Potency cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_false_positive False Positive Investigation start Unexpectedly High IC50 (Low Potency) purity Check Purity (HPLC, LC-MS) start->purity solubility Assess Solubility (Visual Inspection, Sonication) start->solubility stability Evaluate Stability (Time-course experiment) start->stability atp_conc Optimize [ATP] (Set to Km) start->atp_conc enzyme_activity Verify Enzyme Activity (Positive Control) start->enzyme_activity pipetting Check Pipetting (Calibration, Technique) start->pipetting aggregation Test for Aggregation (+ Detergent) start->aggregation If potency is still low outcome Potency Issue Resolved purity->outcome Impure solubility->outcome Insoluble stability->outcome Unstable atp_conc->outcome [ATP] too high enzyme_activity->outcome Inactive pipetting->outcome Inaccurate interference Check for Assay Interference (Compound-only control) aggregation->interference reactivity Assess Reactivity (+ Reducing Agent) interference->reactivity reactivity->outcome Issue Identified

Caption: Troubleshooting workflow for low compound potency.

G Biochemical vs. Cellular Assay Discrepancy cluster_cellular_factors Cellular Environment Factors cluster_solutions Potential Solutions / Next Steps start High Potency in Biochemical Assay end Low Potency in Cellular Assay start->end Discrepancy observed permeability Low Cell Permeability end->permeability efflux Efflux Pump Activity end->efflux metabolism Rapid Metabolism end->metabolism high_atp High Cellular [ATP] end->high_atp permeability_assay Run Permeability Assay (e.g., PAMPA) permeability->permeability_assay cetsa Confirm Target Engagement (CETSA) efflux->cetsa metabolism->cetsa high_atp->cetsa structure_mod Modify Structure (Improve Properties) permeability_assay->structure_mod cetsa->structure_mod G Cellular Thermal Shift Assay (CETSA) Workflow start Intact Cells treat Treat with Compound or Vehicle start->treat heat Apply Temperature Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect detect Detect Target Protein (e.g., Western Blot) collect->detect analyze Analyze Data and Plot Melt Curve detect->analyze outcome Target Engagement Confirmed (Thermal Shift Observed) analyze->outcome

References

Technical Support Center: 4-Methylthiazol-2(3H)-one Solution Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-methylthiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of this compound solutions.

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound in solution due to improper storage or handling.1. Verify Solution Integrity: Prepare a fresh solution from a new stock of this compound. 2. Optimize Storage Conditions: Store stock solutions at -20°C or lower, protected from light. For working solutions, prepare them fresh daily and keep them on ice. 3. Solvent Selection: If using solvents other than DMSO or ethanol, verify the stability of this compound in that specific solvent. Thiazole-based compounds can be susceptible to degradation in certain solvents, especially at room temperature.
Visible changes in solution color or presence of precipitates. This may indicate chemical degradation or precipitation of the compound.1. Immediate Discontinuation: Do not use the solution for experiments. 2. Solubility Check: Ensure the concentration does not exceed the solubility limit in the chosen solvent. Sonication may aid in dissolution, but avoid excessive heating. 3. pH Monitoring: If working with aqueous buffers, be aware that the thiazolone ring may be susceptible to hydrolysis under strongly acidic or basic conditions. Maintain a pH as close to neutral as possible unless the experimental protocol requires otherwise.
Inconsistent analytical readings (e.g., HPLC, LC-MS). The appearance of new peaks or a decrease in the main compound peak suggests degradation.1. Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. 2. Method Validation: Ensure your analytical method is validated for specificity, linearity, accuracy, and precision to reliably quantify this compound in the presence of potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Stock solutions, typically in DMSO or ethanol, should be stored at -20°C or -80°C to minimize degradation. For daily use, prepare fresh working solutions and keep them on ice.

Q2: How stable is this compound in common laboratory solvents?

A2: While specific stability data for this compound is limited in publicly available literature, related thiazole compounds have shown susceptibility to degradation in certain solvents over time, especially at room temperature. DMSO is a common solvent for creating stock solutions, but prolonged storage at room temperature should be avoided. It is best practice to prepare fresh solutions for sensitive experiments.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The amide-like bond within the thiazolone ring could be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could be initiated by exposure to air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or visible light may induce degradation. It is recommended to handle solutions in amber vials or protect them from light.

Q4: How can I monitor the stability of my this compound solution?

A4: The most reliable method is to use a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method is one that can separate the intact drug from its degradation products. Regular analysis of your stock and working solutions can help ensure their integrity.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the recommended procedure for preparing solutions of this compound.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh solid this compound B Add appropriate volume of high-purity DMSO or ethanol A->B C Vortex and/or sonicate until fully dissolved B->C D Store at -20°C or -80°C in amber vials C->D E Thaw stock solution on ice F Dilute to final concentration with experimental buffer or media E->F G Use immediately or keep on ice for the duration of the experiment F->G H Prepare fresh daily G->H

Caption: Workflow for preparing stock and working solutions.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[1][2]

G cluster_0 Stress Conditions cluster_1 Analysis A Prepare solutions of this compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (UV/Vis light exposure) A->F G Neutralize acidic/basic samples B->G C->G H Analyze all samples by HPLC or LC-MS at various time points D->H E->H F->H G->H I Identify and characterize major degradation products H->I J Develop a stability-indicating analytical method I->J

Caption: General workflow for a forced degradation study.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between factors affecting stability and the potential outcomes.

G cluster_0 Influencing Factors cluster_1 Degradation Pathways cluster_2 Potential Outcomes A pH (Acidic/Basic) F Hydrolysis A->F B Temperature G Thermolysis B->G C Light Exposure H Photolysis C->H D Solvent D->F E Oxidizing Agents I Oxidation E->I J Loss of Biological Activity F->J K Formation of Impurities F->K G->J G->K H->J H->K I->J I->K L Inaccurate Experimental Data J->L K->L

Caption: Factors influencing the degradation of this compound.

Disclaimer: The information provided in this technical support center is based on general chemical principles and data available for related compounds. It is intended to be a guide for troubleshooting and further investigation. Specific stability testing for this compound under your unique experimental conditions is highly recommended.

References

methods to prevent byproduct formation during thiazole ring construction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during thiazole ring construction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the thiazole ring?

A1: The two most prevalent methods for thiazole ring synthesis are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide, thiourea, or a related derivative.[1][2] This method is widely used due to its reliability and generally high yields. The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3][4]

Q2: My Hantzsch thiazole synthesis is giving a low yield. What are the likely causes?

A2: Low yields in Hantzsch synthesis can be attributed to several factors. Key areas to investigate include the purity of your starting materials, the reaction conditions, and the possibility of side reactions. The α-haloketone can be unstable, and impurities in either the α-haloketone or the thioamide can lead to unwanted byproducts.[5] Additionally, suboptimal reaction temperature, reaction time, or solvent choice can significantly impact the yield.[6]

Q3: I am observing an unexpected or isomeric product in my Hantzsch synthesis. What could be happening?

A3: The formation of isomers, such as 3-substituted 2-imino-2,3-dihydrothiazoles instead of the expected 2-(N-substituted amino)thiazoles, can occur, particularly under acidic conditions when using N-substituted thioureas. The regioselectivity of the cyclization can be influenced by the pH of the reaction medium.[7] Careful control of the reaction's acidity is crucial to favor the desired isomer.

Q4: How can I minimize byproduct formation in the Cook-Heilbron synthesis?

A4: The Cook-Heilbron synthesis is typically conducted under mild conditions to prevent side reactions.[3] Byproduct formation can be minimized by carefully controlling the temperature, as the reaction is often carried out at room temperature. The choice of reactants is also critical; for example, using carbon disulfide will lead to a 5-amino-2-mercaptothiazole.[4] Ensuring the purity of the α-aminonitrile is also important for a clean reaction.

Troubleshooting Guides

Hantzsch Thiazole Synthesis
Problem Potential Cause Troubleshooting Action
Low or No Product Formation Inactive or impure reactants.Verify the purity of the α-haloketone and thioamide via NMR or melting point analysis. Use freshly prepared or purified starting materials.
Suboptimal reaction conditions.Systematically screen different solvents (e.g., ethanol, methanol, DMF), temperatures, and reaction times. A slight excess of the thioamide can sometimes be beneficial.[5]
Reaction is sensitive to air or moisture.Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive.
Formation of Multiple Products/Impurities Side reactions due to high temperature.Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the desired product.
Formation of isomeric byproducts.If using an N-substituted thiourea, acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7] Consider running the reaction under neutral conditions.
Unreacted starting materials.Increase the reaction time or temperature cautiously. Ensure efficient mixing, especially for heterogeneous reactions.
Product is an Oil, Not a Precipitate The product may be highly soluble in the reaction solvent or may have a low melting point.Try precipitating the product by adding a non-polar solvent (e.g., hexane) or by cooling the reaction mixture. If that fails, proceed with an aqueous work-up and extraction, followed by column chromatography for purification.
Difficulty in Purification Unreacted thioamide is present.Thioamides can often be removed by washing the crude product with a dilute acid solution, as many thioamides are basic. Recrystallization or column chromatography are also effective.
Byproducts with similar polarity to the product.Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system may also be effective.
Cook-Heilbron Thiazole Synthesis
Problem Potential Cause Troubleshooting Action
Low Yield Instability of reactants or intermediates.Ensure high purity of the α-aminonitrile. Run the reaction at room temperature or with gentle heating to avoid decomposition.
Incorrect stoichiometry.Use the correct molar ratios of reactants as specified in the protocol.
Formation of Dark-Colored Impurities Polymerization or decomposition of reactants/products.Lower the reaction temperature and shorten the reaction time. Purify the product as soon as the reaction is complete.
Product is Difficult to Isolate The product may be a salt or highly polar.Adjust the pH of the work-up solution to neutralize the product if it is in a salt form. Use appropriate extraction solvents.

Quantitative Data Summary

The choice of solvent and temperature can significantly impact the yield of the Hantzsch thiazole synthesis. The following table provides a summary of the yield of a 2-aminothiazole derivative under various conditions.

Table 1: Effect of Solvent and Temperature on the Yield of a Hantzsch Thiazole Derivative [6]

EntrySolventTemperature (°C)Yield (%)
1Water250
2WaterReflux70
3Ethanol250
4EthanolReflux75
5Methanol250
6MethanolReflux68
71-ButanolReflux85
82-PropanolReflux82

Key Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole.

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole[3][4]

Materials:

  • Aminoacetonitrile hydrochloride (10 mmol)

  • Carbon disulfide (12 mmol)

  • Pyridine (20 mL)

  • Water

Procedure:

  • Dissolve aminoacetonitrile hydrochloride in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield 5-amino-2-mercaptothiazole.

Visualized Workflows and Mechanisms

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis check_purity Check Reactant Purity (α-haloketone, thioamide) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reactants Purify/Replace Reactants purity_ok->purify_reactants No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) purity_ok->optimize_conditions Yes purify_reactants->check_purity conditions_ok Yield Improved? optimize_conditions->conditions_ok consider_catalyst Consider Catalyst (e.g., Lewis or Brønsted acid) conditions_ok->consider_catalyst No end_good High Yield Achieved conditions_ok->end_good Yes consider_catalyst->conditions_ok end_bad Further Investigation Needed consider_catalyst->end_bad

Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.

Byproduct_Formation_Mechanism cluster_hantzsch Hantzsch Synthesis h_start α-Haloketone + N-Substituted Thiourea h_intermediate Thio-enol Intermediate h_start->h_intermediate h_cyclization Intramolecular Cyclization h_intermediate->h_cyclization h_protonation Protonation State h_cyclization->h_protonation h_product_amino 2-(N-Substituted amino)thiazole (Desired Product - Neutral Conditions) h_protonation->h_product_amino N1 Protonation h_product_imino 3-Substituted 2-imino-2,3-dihydrothiazole (Isomeric Byproduct - Acidic Conditions) h_protonation->h_product_imino N3 Protonation

Caption: Mechanism of isomeric byproduct formation in Hantzsch synthesis.

References

challenges and solutions for the industrial scale-up of 4-methylthiazol-2(3H)-one production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Scale-Up of 4-Methylthiazol-2(3H)-one Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of this compound synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, a key intermediate in the synthesis of various pharmaceuticals. The primary synthesis route discussed is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea derivative.

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly lower yields upon scaling up the Hantzsch synthesis from lab to pilot scale. What are the most common causes?

A1: Low yields during scale-up of the Hantzsch synthesis can stem from several factors that are less prominent at the lab scale. Key areas to investigate include:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature. Localized hot or cold spots can lead to side reactions or incomplete conversion.

  • Poor Mixing: Heterogeneous mixing can result in poor mass transfer between reactants, leading to reduced reaction rates and the formation of byproducts.

  • Reactant Addition Rate: The rate of adding reagents, which is easily controlled in the lab, becomes critical at scale to manage reaction exotherms and maintain optimal stoichiometry locally.

  • Purity of Starting Materials: The impact of impurities in raw materials is magnified at an industrial scale, potentially leading to side reactions that consume reactants or complicate purification.

Q2: What specific impurities should we be aware of in our raw materials, and how do they affect the reaction?

A2: The purity of reactants and solvents is critical for achieving high yields and a clean product profile. For the synthesis of this compound, common starting materials are ethyl 2-chloroacetoacetate and thioacetamide or thiourea.

  • In the α-Haloketone (e.g., Ethyl 2-chloroacetoacetate): Dichloro-substituted impurities can lead to the formation of undesired, difficult-to-remove byproducts. Residual acid from the synthesis of the α-haloketone can affect the stability of the thioamide.

  • In the Thioamide/Thiourea: The stability of the thioamide can be a limiting factor, particularly in acidic conditions. The presence of water or other nucleophiles can lead to hydrolysis or competing side reactions. Using anhydrous solvents is often recommended to mitigate this.

Q3: Our final product is difficult to purify due to persistent impurities. What are common side reactions and how can we minimize them?

A3: Side reactions are a common challenge. In the Hantzsch synthesis, the strong nucleophilicity of the sulfur atom is key, but other reactions can compete.

  • Dehalogenation: The α-haloketone can undergo dehalogenation, reducing the amount of starting material available for the desired condensation.

  • Self-Condensation: The α-haloketone or the thioamide can undergo self-condensation under certain pH and temperature conditions.

  • Over-alkylation: If using thiourea, the resulting 2-aminothiazole can potentially react further.

To minimize these, carefully control the reaction temperature, ensure efficient mixing, and consider the order and rate of reagent addition.

Q4: How does the choice of solvent impact the industrial scale-up process?

A4: The solvent is crucial for reaction rate, yield, and process safety at scale. While lab-scale experiments might use a variety of solvents, industrial processes favor those that are effective, safe, inexpensive, and easy to recover. For thiazole synthesis, solvents like ethanol, butanol, or even water have been shown to be effective. It is highly recommended to perform a solvent screening at a small scale to identify the optimal medium for your specific process before scaling up.

Quantitative Data Summary

The following tables summarize the impact of various parameters on the synthesis of thiazole derivatives, providing a baseline for process optimization.

Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield

ParameterCondition AYieldCondition BYieldCitation
Temperature Room Temperature12%Reflux Conditions45% - 58%
Solvent Dichloromethane~50% (slow)Toluene (70°C)66% (faster)
Method Conventional Heating (1.5-2h)65%Microwave (10 min)89%
Catalyst None-Squaramide SQ-173%

Table 2: Common Byproducts and Potential Mitigation Strategies

Byproduct/ImpurityPotential SourceMitigation Strategy
Dimerized ThioamideSelf-condensation of thioamideControl pH and temperature; ensure rapid mixing with α-haloketone.
Dehalogenated KetoneReductive side reactionsUse purified reagents; control reaction atmosphere (e.g., inert gas).
Polysubstituted ThiazolesReaction of product with starting materialsOptimize stoichiometry; control addition rate to avoid excess of one reactant.
Unreacted Starting MaterialsIncomplete conversion, poor mixingIncrease reaction time/temperature; improve agitation efficiency.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic for the production of this compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Raw_Materials Raw Materials (α-Haloketone, Thioamide) QC1 Quality Control (Purity Analysis) Raw_Materials->QC1 Reaction Hantzsch Reaction (Solvent, Temp Control) QC1->Reaction Quenching Reaction Quenching / Neutralization Reaction->Quenching Crude Mixture Isolation Crude Product Isolation (Filtration/Extraction) Quenching->Isolation Purification Purification (Crystallization/Chromatography) Isolation->Purification Drying Drying Purification->Drying QC2 Final QC (Purity, Yield) Drying->QC2 Final_Product Final Product This compound QC2->Final_Product

Caption: General workflow for the synthesis of this compound.

G start Low Yield or Purity Observed check_reactants 1. Check Reactant Purity & Solvent Quality start->check_reactants check_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) check_reactants->check_conditions Purity OK impure_reactants Source Impurities Or Re-purify check_reactants->impure_reactants Impure check_mixing 3. Evaluate Mixing & Heat Transfer (Especially at scale) check_conditions->check_mixing Conditions OK optimize_params Optimize Parameters (DoE Approach) check_conditions->optimize_params Sub-optimal improve_eng Improve Engineering (Baffles, Jacket Control) check_mixing->improve_eng Insufficient end Process Optimized check_mixing->end Mixing OK impure_reactants->check_conditions optimize_params->check_mixing improve_eng->end

Caption: Troubleshooting flowchart for diagnosing low yield and purity issues.

G Yield Yield & Purity Temp Temperature Temp->Yield affects rate & side rxns Time Reaction Time Temp->Time Time->Yield affects conversion Purity Reactant Purity Purity->Yield prevents side rxns Solvent Solvent Choice Solvent->Yield affects rate & solubility Solvent->Temp Mixing Mixing Efficiency Mixing->Yield critical for mass/heat transfer Mixing->Temp

Caption: Interplay of key parameters affecting reaction yield and purity.

Experimental Protocols

Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate (A Precursor)

This protocol describes a lab-scale, one-pot synthesis that can be adapted for the production of intermediates for this compound. This method avoids the isolation of the unstable α-halo intermediate.

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH3·H2O)

Procedure:

  • Halogenation: In a reaction vessel equipped with a stirrer and cooling bath, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of water and THF. Cool the mixture to below 0°C.

  • Slowly add N-bromosuccinimide (NBS) (1.2 equiv.) portion-wise, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for approximately 2 hours. Monitor the reaction progress by TLC to confirm the consumption of ethyl acetoacetate.

  • Cyclization: To the reaction mixture, add thiourea (1.0 equiv.). Heat the mixture to 80°C and maintain for 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter off any insoluble substances.

  • To the filtrate, add ammonia solution to precipitate the product. The resulting yellow solid should be stirred at room temperature for 10-15 minutes.

  • Collect the solid product by filtration. Wash the filter cake thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Scale-Up Considerations for this Protocol:

  • Thermal Management: Both the bromination with NBS and the subsequent cyclization are exothermic. A jacketed reactor with precise temperature control is essential.

  • NBS Addition: At scale, NBS should be added as a solution or via a solid dosing system to control the reaction rate and temperature.

  • Agitation: Robust agitation is necessary to keep the thiourea suspended and ensure efficient mixing during the cyclization step.

  • Filtration and Drying: Equipment for large-scale filtration and vacuum drying will be required to handle the isolated product efficiently.

Technical Support Center: Investigating Potential Degradation Pathways of 4-methylthiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential degradation pathways of 4-methylthiazol-2(3H)-one under stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue 1: No or minimal degradation observed under stress conditions.

  • Question: I have subjected this compound to the recommended stress conditions (acidic/basic hydrolysis, oxidation, heat, and light), but I am observing minimal to no degradation. What could be the reason?

  • Answer:

    • Inadequate Stress Conditions: The applied stress may not be severe enough to induce degradation. Consider increasing the concentration of the stressor (e.g., acid, base, or oxidizing agent), the temperature, or the duration of exposure. It is recommended to follow a stepwise approach to increasing stress levels to achieve a target degradation of 5-20%.[1]

    • High Intrinsic Stability: this compound might be inherently stable under the tested conditions. Confirm the purity and identity of your starting material.

    • Analytical Method Not Stability-Indicating: Your analytical method, likely HPLC, may not be able to separate the parent compound from its degradation products. The method must be validated to be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from all potential degradation products.[2][3]

    • Solvent Effects: The choice of co-solvent in your sample preparation can influence degradation rates. For instance, methanol can sometimes form artifacts under photolytic stress.[4]

Issue 2: Multiple, unidentified peaks in the chromatogram after stress testing.

  • Question: My HPLC analysis of stressed samples of this compound shows several new peaks, but I am unable to identify them. How can I proceed with the characterization of these degradation products?

  • Answer:

    • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. It provides information about the molecular weight and fragmentation pattern of the unknown compounds.

    • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the degradation products, which helps in determining their elemental composition.

    • NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) can provide detailed structural information.

    • Forced Degradation of Suspected Structures: If you have hypothesized structures for the degradation products, you can attempt to synthesize these compounds and compare their retention times and spectral data with the unknown peaks in your stressed samples.

Issue 3: Inconsistent or irreproducible degradation results.

  • Question: I am getting variable results in my forced degradation studies for this compound. What are the potential sources of this inconsistency?

  • Answer:

    • Precise Control of Experimental Parameters: Ensure that experimental conditions such as temperature, pH, concentration of reagents, and light exposure are tightly controlled and consistently maintained across experiments.

    • Sample Preparation: Inconsistencies in sample preparation, including dilution and neutralization steps, can lead to variable results. Develop and adhere to a standardized sample preparation protocol.

    • Purity of Reagents: Use high-purity reagents and solvents to avoid the introduction of interfering substances.

    • Equipment Calibration: Ensure that all analytical instruments, such as the HPLC system, pH meter, and ovens, are properly calibrated.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of a thiazole derivative like this compound?

A1: Based on ICH guidelines and studies on similar compounds, the following conditions are recommended:[5][6]

  • Acidic Hydrolysis: 0.1 N HCl at 80°C for 24 hours.[5]

  • Basic Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.[5]

  • Neutral Hydrolysis: Water at 80°C for 24 hours.[5]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: Solid sample at 105°C for 48 hours.[5]

  • Photolytic Degradation: Exposure to not less than 1.2 million lux hours and 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]

Q2: What are the potential degradation pathways for this compound?

A2: While specific data for this compound is limited, based on the reactivity of the thiazole ring and related structures, the following degradation pathways can be postulated:

  • Hydrolytic Degradation: Under acidic or basic conditions, the amide bond within the thiazolone ring could be susceptible to hydrolysis, leading to ring-opening.

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a likely site for oxidation, potentially forming sulfoxides or sulfones. The methyl group could also be a site of oxidation.

  • Photolytic Degradation: UV light can induce complex reactions, including ring cleavage or rearrangement. Studies on other thiazole-containing compounds have shown photo-oxygenation reactions.

Q3: How should I present the data from my forced degradation studies?

A3: All quantitative data should be summarized in clearly structured tables for easy comparison. This includes the percentage of degradation of this compound and the formation of any degradation products under different stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol is based on established methods for thiazole derivatives.[5]

Materials:

  • This compound (purity > 99%)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a PDA or UV detector

  • Photostability chamber

  • Oven

  • pH meter

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[5]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.[5]

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Reflux at 80°C for 24 hours. Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.[5]

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.[5]

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in the mobile phase to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark under the same conditions.[5]

Protocol 2: Stability-Indicating HPLC Method

A typical stability-indicating method would utilize a C18 column with a mobile phase consisting of a gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer), with UV detection at a wavelength where both the parent compound and potential degradation products have adequate absorbance. The method must be validated for specificity, linearity, accuracy, precision, and robustness.[5]

Data Presentation

Table 1: Illustrative Summary of Forced Degradation of this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 N HCl, 80°C, 24h15.22DP1 (8.5%)
0.1 N NaOH, 80°C, 24h18.93DP2 (12.1%)
Water, 80°C, 24h< 1.00-
3% H₂O₂, RT, 24h10.51DP3 (7.3%)
Thermal (105°C, 48h)5.81DP4 (3.2%)
Photolytic (ICH Q1B)12.42DP5 (6.8%)

Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental results.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution of This compound Acid Acidic Hydrolysis (0.1 N HCl, 80°C) Stock->Acid Expose to stress Base Basic Hydrolysis (0.1 N NaOH, 80°C) Stock->Base Expose to stress Neutral Neutral Hydrolysis (Water, 80°C) Stock->Neutral Expose to stress Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Expose to stress Thermal Thermal (105°C) Stock->Thermal Expose to stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to stress HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Neutral->HPLC Analyze stressed samples Oxidative->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples LCMS LC-MS/MS for Identification HPLC->LCMS Characterize unknown peaks Data Data Analysis and Quantification HPLC->Data LCMS->Data Pathway Elucidate Degradation Pathways Data->Pathway Report Generate Stability Report Pathway->Report

Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV Light) Parent This compound RingOpening Ring-Opened Product (e.g., Thio-amide derivative) Parent->RingOpening H+ or OH- Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Rearrangement Isomeric Products Parent->Rearrangement RingCleavage Ring-Cleaved Fragments Parent->RingCleavage Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Potential degradation pathways of this compound.

References

resolving ambiguities in NMR peak assignments for complex 4-methylthiazol-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the NMR peak assignments of complex 4-methylthiazol-2(3H)-one derivatives.

Troubleshooting Guide: Resolving Peak Ambiguities

This section provides solutions to specific problems you may encounter during the structural elucidation of this compound derivatives.

Question: The ¹H NMR spectrum of my compound shows overlapping signals in the aromatic region, making it difficult to assign the protons on a substituted phenyl ring attached to the thiazole core. How can I resolve these signals?

Answer: Overlapping aromatic signals are a common issue. To resolve this, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment is highly recommended. A COSY spectrum will reveal proton-proton coupling networks. Protons that are scalar-coupled (typically three bonds apart, ³JHH) will show a cross-peak. This allows you to "walk" through the spin system of the phenyl ring, differentiating between ortho, meta, and para protons based on their coupling patterns.[1][2] For even more complex systems with severe overlap, a Total Correlation Spectroscopy (TOCSY) experiment can be beneficial as it shows correlations between all protons within a spin system, not just immediate neighbors.[1]

Question: I am struggling to assign the quaternary carbons in my molecule, especially the C2 and C4 carbons of the thiazole ring and any substituted aromatic carbons. How can I confidently assign these?

Answer: Quaternary carbons do not have directly attached protons and therefore do not show up in a standard Heteronuclear Single Quantum Coherence (HSQC) spectrum. The definitive technique for assigning quaternary carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3][4][5] This experiment detects long-range couplings between protons and carbons (typically ²JCH and ³JCH). By observing correlations from well-assigned protons (like the methyl group protons or aromatic protons) to a quaternary carbon, you can unambiguously determine its assignment. For instance, the protons of the 4-methyl group should show a correlation to both the C4 and C5 carbons of the thiazole ring.

Question: I have synthesized a derivative where a substituent is attached to the nitrogen at position 3. How can I confirm the position of this substituent and rule out substitution at other positions?

Answer: An HMBC experiment is the ideal tool for this confirmation. Look for a long-range correlation (³JCH) between the protons of the substituent and the C2 and C4 carbons of the thiazole ring. For example, if you have an N-benzyl group, you should observe a correlation from the benzylic methylene protons to the C2 carbon. Additionally, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide through-space correlations. If the substituent is on the nitrogen, you might observe NOE cross-peaks between the substituent's protons and the 4-methyl group protons or the H5 proton of the thiazole ring, depending on the conformation.[6][7]

Question: My compound can exist as different tautomers or isomers. How can I use NMR to distinguish between them?

Answer: A combination of 1D and 2D NMR techniques is powerful for distinguishing isomers.

  • Chemical Shifts: Tautomers will exhibit different chemical shifts for the protons and carbons involved in the tautomerization. For example, the chemical shift of the C2 carbon will be significantly different in the this compound and 4-methyl-2-hydroxythiazole forms.

  • NOESY/ROESY: These experiments are crucial for differentiating stereoisomers by revealing through-space proximities of protons. The presence or absence of specific cross-peaks can provide definitive evidence for a particular isomeric form.[6][7] For molecules of intermediate size where the NOE might be close to zero, ROESY is the preferred experiment.

  • HMBC: This can help identify the connectivity differences between isomers, for instance, by showing correlations that are only possible in one specific isomeric form.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the this compound core?

A1: The chemical shifts can vary depending on the solvent and substituents. However, typical approximate ranges are provided in the table below.

Q2: When should I choose a ROESY experiment over a NOESY experiment?

A2: The choice between NOESY and ROESY depends on the molecular weight of your compound. For small molecules (MW < 600), NOESY is generally preferred. For medium-sized molecules (MW approx. 700-1200), the NOE can be very weak or zero, making ROESY the better choice as the ROE is always positive. For large molecules (MW > 1200), NOESY again becomes effective, producing negative NOEs.[6]

Q3: Can computational methods help in assigning NMR peaks?

A3: Yes, theoretical prediction of NMR chemical shifts using methods like Density Functional Theory (DFT) can be a valuable tool to support experimental assignments. By calculating the expected chemical shifts for different possible isomers or structures, you can compare them with your experimental data to find the best match.

Q4: My sample is not very soluble. How can I obtain good quality 2D NMR spectra?

A4: For samples with poor solubility, you can increase the number of scans (nt) to improve the signal-to-noise ratio. Using a cryoprobe, if available, will also significantly enhance sensitivity. It is also crucial to choose a deuterated solvent in which your compound has the best possible solubility.

Data Presentation: Typical NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core this compound structure. Note: These are approximate values and can be influenced by substituents and the solvent used.

Proton Typical ¹H Chemical Shift (ppm) Typical Multiplicity
H56.0 - 6.5Singlet or Doublet
4-CH₃2.0 - 2.5Singlet
N-H9.0 - 11.0Broad Singlet
Carbon Typical ¹³C Chemical Shift (ppm)
C2 (C=O)165 - 175
C4130 - 140
C5105 - 115
4-CH₃10 - 15

Experimental Protocols

Detailed methodologies for key 2D NMR experiments are provided below. These are general protocols and may need to be optimized for your specific instrument and sample.

COSY (Correlation Spectroscopy) Experiment[2][8][9]
  • Objective: To identify proton-proton spin-spin couplings.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.

  • Procedure:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Load a standard gradient-enhanced COSY (gCOSY) parameter set.

    • Set the spectral width (sw) in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (nt) to 4 or 8 for a concentrated sample; increase for dilute samples.

    • The number of increments in the indirect dimension (td in F1) is typically set to 256 or 512 for good resolution.

    • Start the acquisition.

    • Process the data using a sine-bell or squared sine-bell window function and perform a 2D Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment[3][10][11]
  • Objective: To identify one-bond correlations between protons and carbons.

  • Sample Preparation: As for the COSY experiment.

  • Procedure:

    • Acquire a 1D ¹H spectrum to set the spectral width in the F2 (proton) dimension.

    • Load a standard gradient-enhanced, multiplicity-edited HSQC (e.g., hsqcedetgpsp) parameter set. This will show CH/CH₃ and CH₂ signals with opposite phases.

    • Set the F2 spectral width based on the ¹H spectrum.

    • Set the F1 (carbon) spectral width to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).

    • Set the number of scans (nt) to 2 or 4; increase for dilute samples.

    • The number of increments in F1 is typically 128 or 256.

    • Start the acquisition.

    • Process the data with appropriate window functions (e.g., squared sine-bell) and perform the 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment[3][4][12]
  • Objective: To identify two- and three-bond correlations between protons and carbons.

  • Sample Preparation: As for the COSY experiment.

  • Procedure:

    • Acquire a 1D ¹H spectrum to set the spectral width in the F2 dimension.

    • Load a standard gradient-enhanced HMBC (e.g., hmbcgp) parameter set.

    • Set the F2 spectral width from the ¹H spectrum.

    • Set the F1 spectral width to cover the full ¹³C range, including quaternary carbons (e.g., 0-220 ppm).

    • The long-range coupling constant (J) is typically optimized for 7-8 Hz.

    • Set the number of scans (nt) to 8 or higher, as HMBC is less sensitive than HSQC.

    • Set the number of increments in F1 to 256 or 512.

    • Start the acquisition.

    • Process the data using a magnitude calculation or appropriate phase-sensitive processing.

NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment[6][13][14]
  • Objective: To identify protons that are close in space (typically < 5 Å).

  • Sample Preparation: As for the COSY experiment. Ensure the sample is free of paramagnetic impurities.

  • Procedure:

    • Acquire a 1D ¹H spectrum to set the spectral width.

    • Load a standard phase-sensitive gradient-enhanced NOESY (e.g., noesygpph) parameter set.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Set the mixing time (d8). This is a crucial parameter and depends on the molecular weight of your compound. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.

    • Set the number of scans (nt) to 8 or 16; increase for dilute samples.

    • Set the number of increments in F1 to 256 or 512.

    • Start the acquisition.

    • Process the data with appropriate window functions and perform phase correction.

Visualizations

Workflow for Resolving NMR Peak Ambiguities

G Workflow for Resolving NMR Peak Ambiguities A Acquire 1D NMR (¹H, ¹³C, DEPT) B Ambiguous Assignments? A->B I Run 2D HSQC A->I C Overlapping ¹H Signals B->C Yes D Quaternary Carbon Assignment B->D Yes E Isomer/Tautomer Differentiation B->E Yes J Combine All Data for Final Structure Elucidation B->J No F Run 2D COSY/TOCSY C->F G Run 2D HMBC D->G E->G H Run 2D NOESY/ROESY E->H F->J G->J H->J I->J K No L Yes G Logical Relationships in 2D NMR cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H Spectrum (Chemical Shift, Multiplicity) COSY COSY (H-H Coupling) H1->COSY Identifies Spin Systems HSQC HSQC (¹J C-H) H1->HSQC HMBC HMBC (ⁿJ C-H, n=2,3) H1->HMBC NOESY NOESY/ROESY (Through-space H-H) H1->NOESY Determines Stereochemistry C13 ¹³C Spectrum (Chemical Shift) C13->HSQC Assigns Protonated Carbons C13->HMBC Assigns Quaternary Carbons & Confirms Connectivity Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

References

Validation & Comparative

Comparative Guide to Structure-Activity Relationships of 4-Methylthiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylthiazol-2(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds developed for a wide range of therapeutic applications. Modifications to this core structure have profound effects on biological activity, leading to potent agents with activities ranging from anticancer and antimicrobial to specific enzyme inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, supported by experimental data and detailed protocols.

Anticancer Activity: SAR of 4-Methylthiazole-2-amine Analogs

Derivatives of 4-methylthiazole-2-amine, which are structurally analogous to this compound, have been investigated for their cytotoxic effects against various cancer cell lines. A key study focused on substitutions at the 2-amino and 4-positions of the thiazole ring, revealing critical insights into their anticancer potential against chronic myeloid leukemia cell lines K562 and U937.[1]

Key SAR Insights:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the thiazole ring is a primary determinant of cytotoxic activity.[1]

  • Alkyl Groups: Small, electron-donating alkyl groups can significantly enhance cytotoxicity.[1]

  • Aromatic Substituents: The presence of specific aromatic moieties can drastically improve potency. Compound 6h , featuring a 4-chlorophenyl group, demonstrated the highest activity.[1]

  • Dose-Response: Most active compounds exhibited a clear dose-dependent inhibition of cancer cell growth.[1]

Table 1: Cytotoxicity of 4-Methylthiazole-2-amine Derivatives against Leukemia Cell Lines [1]

Compound IDR Group (at 4-position of thiazole)K562 IC₅₀ (µM)U937 IC₅₀ (µM)
3a Methyl150.8> 50
3b Ethyl5.29> 10
3c Phenyl3.544.66
6g 4-Methylphenyl5.714.94
6h 4-Chlorophenyl1.52 5.00
6i 4-Bromophenyl2.455.08

Data sourced from a study on chronic myeloid leukemia therapeutics. The IC₅₀ value represents the concentration at which 50% of cell growth is inhibited.

Antimicrobial Activity: SAR of 4-Methylthiazole Derivatives

The 4-methylthiazole core is also integral to the development of new antimicrobial agents. SAR studies have focused on hybrid molecules where the 4-methylthiazole unit is linked to other heterocyclic systems, such as benzazoles, to enhance activity against a spectrum of bacteria and fungi.[2]

Key SAR Insights:

  • Hybridization: Combining the 4-methylthiazole scaffold with (benz)azole moieties is a viable strategy for developing new antimicrobial drugs.[2]

  • Substitution Pattern: The specific substitution on the linked benzazole ring influences the potency and spectrum of activity. Compound 3f (containing a 5-nitro-1H-benzo[d]imidazol-2-yl)mercapto) propanamide moiety) was identified as a promising lead candidate.[2]

  • Gram-Negative vs. Gram-Positive: While some derivatives show broad-spectrum activity, no significant difference in potency between Gram-positive and Gram-negative bacteria was generally observed in one study.[2] However, all tested compounds showed notable potency against P. aeruginosa.[2]

Table 2: Antimicrobial (Antibacterial) Activity of N-(4-methylthiazol-2-yl)propanamide Derivatives [2]

Compound IDR Group (Substituted (benz)azole)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
3a Benzoxazole-2-yl128128128
3d Benzothiazole-2-yl128128128
3f 5-Nitro-1H-benzo[d]imidazol-2-yl64 64 64
3i 5-Chlorobenzoxazole-2-yl128128128
Ampicillin (Reference)88>512
Ciprofloxacin (Reference)0.250.250.25

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Kinase Inhibition

The thiazole nucleus is a common feature in many kinase inhibitors. Derivatives of 4-methylthiazole have been specifically explored as inhibitors of various kinases, including Aurora kinases, which are crucial for mitotic progression and are often dysregulated in cancer.[3]

Key SAR Insights:

  • Core Scaffold: The 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine scaffold has been identified as a potent core for Aurora kinase inhibitors.[3]

  • Cytotoxic Effects: Potent inhibition of Aurora A and B enzymes by these compounds leads to significant cytotoxic effects in cancer cell lines.[3]

  • Multi-Targeting: Thiazole-based compounds can be designed as multi-targeting kinase inhibitors, simultaneously acting on pathways like EGFR, VEGFR-2, and BRAF, which is a key strategy in modern cancer therapy.[4]

Visualizations

Logical Workflow for SAR Studies

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound synthesis to biological evaluation and data analysis.

SAR_Workflow General Workflow for a Structure-Activity Relationship (SAR) Study cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 4-Methylthiazole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification screening In Vitro Assays (e.g., MTT, MIC) purification->screening target_id Target Identification (e.g., Kinase Assay) screening->target_id data_comp Data Compilation & IC50/MIC Calculation target_id->data_comp sar_analysis SAR Analysis data_comp->sar_analysis qsar Computational Modeling (QSAR, Docking) sar_analysis->qsar qsar->synthesis Design of New Derivatives

Caption: Workflow of a typical SAR study.

Key Structural Modifications and Their Impact

This diagram highlights the key positions on the 4-methylthiazol-2-amine core where chemical modifications influence biological activity.

Caption: Key modification sites on the thiazole core.

Experimental Protocols

A. Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of living cells.[6]

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., K562, U937) in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the 4-methylthiazole derivatives in the appropriate culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[7]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions.[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Visually confirm the formation of purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or a 10% SDS solution) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[11]

Detailed Protocol:

  • Preparation of Inoculum: Grow the microbial strains (e.g., S. aureus, E. coli) overnight on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth solution, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Dilute the standardized microbial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (microorganism with no compound) to ensure growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ampicillin, Ciprofloxacin) should be used as a reference standard.[2]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto a fresh agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

References

comparative analysis of in vitro and in vivo efficacy of 4-methylthiazol-2(3H)-one compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the anticancer potential of 4-methylthiazol-2(3H)-one derivatives, presenting a comparative analysis of their efficacy based on available preclinical data. This report synthesizes in vitro cytotoxicity data and provides a framework for potential in vivo performance, supported by detailed experimental protocols and mechanistic insights.

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including notable anticancer effects.[1] Among these, compounds featuring the this compound core are of significant interest. This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives of this class and structurally related analogs, offering valuable data for researchers engaged in the discovery and development of novel oncology therapeutics.

In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines

The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the available IC50 data for various this compound analogs and related thiazole compounds against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of 3,4-Diarylthiazol-2(3H)-one Derivatives

Compound IDCancer Cell LineIC50 (µM)
21 Human CEM (Leukemia)0.12[2][3]
22 Human CEM (Leukemia)0.24[2][3]

Table 2: In Vitro Cytotoxicity (IC50) of 4-Methylthiazole-2-amine Derivatives

Compound IDCancer Cell LineIC50 (µM)
6h K562 (Chronic Myeloid Leukemia)1.515[4]
6i K562 (Chronic Myeloid Leukemia)2.453[4]
3c K562 (Chronic Myeloid Leukemia)3.540[4]
3b K562 (Chronic Myeloid Leukemia)5.289[4]
6g K562 (Chronic Myeloid Leukemia)5.706[4]
3a K562 (Chronic Myeloid Leukemia)>50[4]
6h U937 (Histiocytic Lymphoma)Not specified, but showed 82% toxicity at 10 µM[4]
3c U937 (Histiocytic Lymphoma)Not specified, but showed 57% toxicity at 10 µM[4]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

In vivo studies are critical for evaluating the therapeutic potential of drug candidates in a whole-organism context. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for assessing anticancer efficacy.[2] Due to the limited publicly available in vivo data for this compound compounds, the following table presents a hypothetical but representative profile based on the established activities of the broader thiazole class of compounds in such models. This serves as a benchmark for the potential in vivo performance of novel derivatives.

Table 3: Hypothetical In Vivo Efficacy of a this compound Derivative in a Human Tumor Xenograft Model

CompoundTherapeutic AreaIn Vivo ModelKey Efficacy Endpoint(s)
This compound Derivative AnticancerHuman Colon Tumor (HT-29) Xenograft in SCID MiceTumor Growth Inhibition (TGI)
Vehicle Control -Human Colon Tumor (HT-29) Xenograft in SCID Mice-

Mechanistic Insights: Signaling Pathway Inhibition

Several studies suggest that thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][3] A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in various cancers.[5][6] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole This compound Compound Thiazole->PI3K inhibits Thiazole->AKT inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key in vitro and in vivo assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., K562, U937)

  • Growth medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for establishing and utilizing a subcutaneous human tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of anticancer compounds.[2]

Materials:

  • Immunodeficient mice (e.g., Nude, SCID)

  • Human cancer cell line (e.g., HT-29)

  • Sterile PBS

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS at a concentration of 5-10 x 10^6 cells/100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (at various doses) and vehicle to the respective groups according to the planned dosing schedule (e.g., daily, once weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Xenograft_Workflow Start Start PrepareCells Prepare Human Cancer Cells Start->PrepareCells Implant Subcutaneous Implantation in Mice PrepareCells->Implant MonitorTumor Monitor Tumor Growth Implant->MonitorTumor Randomize Randomize Mice into Groups MonitorTumor->Randomize Treat Administer Compound & Vehicle Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Measure->Treat Repeatedly Analyze Calculate Tumor Growth Inhibition (TGI) Measure->Analyze End End Analyze->End

Caption: General Workflow for an In Vivo Xenograft Study.

References

A Comparative Analysis of the Antimicrobial Spectrum of 4-Methylthiazole Derivatives Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantitatively presented as the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following table summarizes the MIC values of a representative 4-methylthiazole derivative and established antibiotics against a panel of common pathogenic bacteria.

Disclaimer: The MIC values for the "4-Methylthiazole Derivative" are based on a study of N-(4-methylthiazol-2-yl)-2-(substituted mercapto)propanamide derivatives and are intended to be representative of this class of compounds.[2]

Antimicrobial Agent Organism MIC (µg/mL)
4-Methylthiazole Derivative (Representative) Staphylococcus aureus125
Staphylococcus epidermidis125
Escherichia coli125
Pseudomonas aeruginosa250
Klebsiella pneumoniae125
Proteus vulgaris125
Enterococcus faecalis125
Penicillin Staphylococcus aureus (susceptible)0.06 - 0.125[3]
Staphylococcus aureus (resistant)>16
Streptococcus pneumoniae≤0.06 - 8
Tetracycline Staphylococcus aureus0.25 - 128
Escherichia coli2 - 256[4]
Pseudomonas aeruginosa>128
Haemophilus influenzae0.25 - 16
Ciprofloxacin Staphylococcus aureus0.125 - 2
Escherichia coli≤0.008 - >32[5][6]
Pseudomonas aeruginosa0.25 - >512[7][8]
Klebsiella pneumoniae≤0.015 - >64

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical experimental procedure in antimicrobial susceptibility testing. The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Broth Microdilution Method for MIC Determination

This method involves testing the susceptibility of a microorganism to a range of concentrations of an antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the test compound (e.g., 4-methylthiazole derivative, penicillin, tetracycline, or ciprofloxacin) is prepared at a known concentration in a suitable solvent.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic bacteria.

  • Microorganism: A pure culture of the test microorganism is grown overnight on an appropriate agar medium.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates are used for the assay.

2. Inoculum Preparation:

  • Several colonies of the microorganism are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is performed in the 96-well microtiter plate using the growth medium.

  • Typically, a volume of 50-100 µL of broth is added to each well. The antimicrobial stock solution is added to the first well and then serially diluted down the plate, resulting in a range of decreasing concentrations.

4. Inoculation and Incubation:

  • An equal volume of the prepared inoculum is added to each well containing the antimicrobial dilutions.

  • Control wells are included: a growth control (broth and inoculum, no antimicrobial) and a sterility control (broth only).

  • The plate is incubated at 35-37°C for 16-20 hours.

5. Interpretation of Results:

  • After incubation, the plate is visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antimicrobial Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilution of Antimicrobial prep_antimicrobial->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation prep_plate Prepare 96-Well Plate with Broth prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

methods for validating 4-methylthiazol-2(3H)-one as a viable drug lead candidate

Author: BenchChem Technical Support Team. Date: December 2025

Validating 4-methylthiazol-2(3H)-one as a Viable Drug Lead: A Comparative Guide

Introduction

The thiazole scaffold is a prominent feature in many biologically active compounds, leading to its exploration in drug discovery for various therapeutic areas.[1] This guide focuses on the validation of this compound as a potential drug lead candidate. Due to the limited publicly available data for this specific compound, this guide will draw comparisons with closely related 4-methylthiazole derivatives and other thiazole-containing compounds that have been evaluated for their anticancer and antimicrobial properties. The methodologies and data presented herein provide a framework for researchers, scientists, and drug development professionals to assess the potential of this compound and its analogs.

Comparative Analysis of Biological Activity

To establish the potential of this compound as a drug lead, it is essential to compare its biological activity with that of other relevant compounds. The following tables summarize the in vitro anticancer and antimicrobial activities of several thiazole derivatives. This data can serve as a benchmark for the evaluation of this compound.

Table 1: Comparative Anticancer Activity of Thiazole Derivatives

Compound/AlternativeTarget Cell LinePotency (IC50)Reference CompoundPotency (IC50)
4-methylthiazole-2-amine derivative (6h) K562 (Chronic Myeloid Leukemia)1.515 µMNot specified-
4-methylthiazole-2-amine derivative (6i) K562 (Chronic Myeloid Leukemia)2.453 µMNot specified-
bis-(2-aminothiazole-4-yl)-methanone (3c) K562 (Chronic Myeloid Leukemia)3.540 µMNot specified-
2-Amino-4-phenyl thiazole (3b) K562 (Chronic Myeloid Leukemia)5.289 µMNot specified-
4-methylthiazole-2-amine derivative (6g) K562 (Chronic Myeloid Leukemia)5.706 µMNot specified-
2-Amino-4-methylthiazole (3a) K562 (Chronic Myeloid Leukemia)150.8 µMNot specified-

Note: The data for 4-methylthiazole-2-amine derivatives is sourced from a study on their cytotoxic effects on chronic myeloid leukemia cell lines.[1]

Table 2: Comparative Antimicrobial Activity of Benzothiazolylthiazolidin-4-one Derivatives

Compound/AlternativeBacterial StrainPotency (MIC in mg/mL)Reference CompoundPotency (MIC in mg/mL)
Benzothiazolylthiazolidin-4-one (18) P. aeruginosa0.10Ampicillin-
Benzothiazolylthiazolidin-4-one (18) P. aeruginosa (resistant)0.06Streptomycin-
Benzothiazolylthiazolidin-4-one (16) L. monocytogenes0.06Ampicillin / Streptomycin-
Benzothiazolylthiazolidin-4-one (10) E. coli0.12Ampicillin-
Benzothiazolylthiazolidin-4-one (13) E. coli0.12Ampicillin-

Note: This data is from a study on the antimicrobial effects of benzothiazolylthiazolidin-4-one derivatives and is used as a proxy for potential antimicrobial activity of thiazole-based compounds.[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation of any drug lead candidate. The following sections provide methodologies for key in vitro assays to determine the anticancer and antimicrobial potential of this compound.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). This solution should be filter-sterilized and protected from light.

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl to dissolve the formazan crystals.

2. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of this compound and control compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

  • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Broth Microdilution Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7]

1. Reagent and Media Preparation:

  • Antimicrobial Stock Solution: Prepare a stock solution of this compound and control antibiotics in a suitable solvent.[6]

  • Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Broth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB), for the assay.

2. Serial Dilution of the Compound:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and control antibiotics in the broth medium. The final volume in each well should be 50 µL.

3. Inoculation:

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (broth and inoculum without any antimicrobial agent) and a sterility control well (broth only).

4. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

5. MIC Determination:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Drug Validation Workflow

To provide a clear overview of the process, the following diagrams illustrate the key workflows and pathways involved in validating a drug lead candidate.

Drug_Discovery_and_Validation_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase Target_Identification Target Identification Hit_Generation Hit Generation Target_Identification->Hit_Generation Lead_Identification Lead Identification Hit_Generation->Lead_Identification In_Vitro_Assays In Vitro Assays (Potency, Selectivity, Toxicity) Lead_Identification->In_Vitro_Assays Candidate Selection In_Vivo_Models In Vivo Models (Efficacy, PK/PD) In_Vitro_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Lead_Optimization->In_Vitro_Assays Iterative Improvement

Caption: A flowchart illustrating the major phases of drug discovery and validation.

In_Vitro_Anticancer_Assay_Workflow Cell_Culture 1. Cell Culture (Cancer Cell Lines) Compound_Treatment 2. Compound Treatment (this compound) Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Data_Analysis 4. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Antimicrobial_MIC_Assay_Workflow Bacterial_Culture 1. Bacterial Culture & Inoculum Preparation Serial_Dilution 2. Serial Dilution (Test Compound) Bacterial_Culture->Serial_Dilution Inoculation_Incubation 3. Inoculation & Incubation Serial_Dilution->Inoculation_Incubation MIC_Determination 4. MIC Determination (Visual Inspection) Inoculation_Incubation->MIC_Determination

References

Comparative Molecular Docking Analysis of 4-Methylthiazol-2(3H)-one Analogs with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of the binding affinities and interaction patterns of 4-methylthiazol-2(3H)-one analogs with various protein targets implicated in cancer and microbial infections. The information is supported by experimental data from in silico molecular docking studies.

This guide summarizes quantitative data from several studies to offer insights into the structure-activity relationships of this compound derivatives. The presented data can aid in the rational design of more potent and selective inhibitors for specific therapeutic targets.

Data Presentation: Comparative Docking Scores

The following tables summarize the binding energies of various thiazole derivatives, including analogs of this compound, against different protein targets. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.

Compound ID/AnalogTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Thiazole Conjugates
Compound 1Rho6-6.8Lys106[1]
Compound 3Rho6Not specifiedArg96[1]
Compound 5aRho6-8.2Arg96[1]
Compound 13aRho6Not specifiedSer95, Glu138, Arg96[2]
Compound 13bRho6Not specifiedAsp132[2]
Compound 14Rho6Not specifiedArg96, Ser95[1]
Compound 15Rho6-9.2Lys15[2]
Thiazole-Pyridine Hybrids
Compound 9DNA Gyrase-8.8Not specified[3]
Compound 13aDNA Gyrase-9.2Not specified[3]
4-Methylthiazole-2-amine Derivatives
Compound 6hCML-associated proteins (2GQG, 5MO4)-8.37Not specified[4]
Compound 6iCML-associated proteins (2AZ5, 5MAR)-8.97Not specified[4]
Thiazolidin-4-one Derivatives
Compound 2jTarget Receptor-6.8Not specified[5]
Chloramphenicol (Standard)Target Receptor-7.4Not specified[5]

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for molecular docking studies based on the methodologies reported in the referenced literature.[1][2]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • The protein structure is then energy minimized using a suitable force field.

2. Ligand Preparation:

  • The 2D structures of the this compound analogs are drawn using chemical drawing software.

  • The 2D structures are converted to 3D structures.

  • The ligands are energy minimized, and appropriate charges are assigned.

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions of the grid box are typically set to encompass the entire binding pocket.[1][2]

  • Molecular docking is performed using software such as AutoDock or PyRx.[1] The software explores different conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.

  • The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

4. Analysis of Results:

  • The binding interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

  • The key amino acid residues involved in the binding are identified.

  • The docking results are often correlated with experimental biological activity data to develop structure-activity relationships.

Visualizations

Experimental Workflow for Molecular Docking

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_generation Grid Box Generation (at Active Site) protein_prep->grid_generation ligand_prep Ligand Preparation (this compound analogs) docking_run Run Docking Algorithm ligand_prep->docking_run grid_generation->docking_run pose_analysis Binding Pose Analysis docking_run->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis sar_analysis Structure-Activity Relationship (SAR) interaction_analysis->sar_analysis

Caption: A flowchart illustrating the typical workflow of a molecular docking study.

Potential Signaling Pathway Inhibition

While the provided search results do not detail a specific signaling pathway for this compound analogs, they do mention inhibition of proteins like Rho6, which are part of larger signaling cascades. The following is a generalized representation of a signaling pathway that could be targeted.

signaling_pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor rho_gtpase Target Protein (e.g., Rho6) receptor->rho_gtpase effector Downstream Effector rho_gtpase->effector cellular_response Cellular Response (e.g., Cancer Progression) effector->cellular_response inhibitor This compound Analog inhibitor->rho_gtpase

Caption: A diagram showing the potential inhibitory action on a signaling pathway.

References

Assessing the Cross-Reactivity and Selectivity of Thiazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of kinase inhibitors centered on a thiazole scaffold. Understanding the selectivity profile of these inhibitors is paramount for advancing drug discovery efforts, as it directly impacts therapeutic efficacy and potential off-target effects. This document summarizes quantitative binding data for a representative multi-targeted thiazole-containing inhibitor, details the experimental methodologies for profiling, and visualizes key signaling pathways affected by such inhibitors.

While comprehensive kinase screening data for a broad series of investigational 4-methylthiazol-2(3H)-one-based inhibitors is not extensively available in the public domain, we will use the well-characterized, thiazole-containing drug Dasatinib as a primary example to illustrate the principles of selectivity and cross-reactivity. Dasatinib's profile against a wide range of kinases provides a valuable reference for assessing potential on-target and off-target activities.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor targets a specific kinase, minimizing off-target effects, while a multi-targeted inhibitor can be advantageous in diseases driven by multiple signaling pathways. The following tables present the kinase inhibition profile of Dasatinib, a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, and other thiazole-based inhibitors against key kinases. The data is sourced from biochemical assays that measure the binding affinity or inhibitory concentration of the compound against a panel of kinases.

Table 1: Selectivity Profile of Dasatinib Against a Panel of Kinases

Kinase TargetIC50 (nM)Primary Cellular Process
Primary Targets
ABL1<1Cell cycle regulation, proliferation
SRC0.8Cell proliferation, migration, adhesion
LCK0.6T-cell activation
c-KIT79Hematopoiesis, cell survival
PDGFRβ-Angiogenesis, cell proliferation
Selected Off-Targets
FAK0.2Cell adhesion, migration
EphA2-Cell migration, axon guidance
DDR1-Cell adhesion, migration

IC50 values are dependent on specific assay conditions. Data compiled from multiple sources.

Table 2: Comparative Inhibitory Activity of Other Thiazole-Based Kinase Inhibitors

Inhibitor ScaffoldPrimary Target(s)IC50 (nM)Key Off-Target(s)
4-phenyl-5-pyridyl-1,3-thiazole analoguep38 MAP KinasePotent (specific values vary with analogue)Limited data available
4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amineAurora A, Aurora BPotent (specific values vary with analogue)Limited data available

This table provides examples of other thiazole-based scaffolds and their primary targets to illustrate the diversity of kinases that can be modulated by this class of compounds.

Experimental Protocols

A thorough assessment of an inhibitor's selectivity involves a multi-faceted approach, combining biochemical assays with cell-based and proteomic methods.

1. In Vitro Kinase Profiling (KINOMEscan™)

The KINOMEscan™ platform is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) for a DNA tag fused to the kinase.

  • Procedure:

    • Kinases, tagged with DNA, are incubated with an immobilized ligand and the test compound at a single concentration (for initial screening) or at various concentrations (for Kd determination).

    • After an incubation period to reach equilibrium, unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is measured by qPCR.

    • The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. For Kd determination, the data is fitted to a dose-response curve.

2. Homogeneous Time-Resolved Fluorescence (HTRF) / LANCE® Ultra Kinase Assays

These are solution-based assays that measure the enzymatic activity of the kinase.

  • Principle: These assays utilize fluorescence resonance energy transfer (FRET). A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the europium donor leads to energy transfer and emission from the ULight™ acceptor. The intensity of this emission is proportional to the kinase activity.

  • Procedure:

    • The kinase, ULight™-labeled substrate, and test inhibitor are incubated with ATP to initiate the phosphorylation reaction.

    • The reaction is stopped by the addition of EDTA.

    • The Eu-labeled anti-phospho-substrate antibody is added.

    • After incubation, the time-resolved fluorescence is measured.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by thiazole-based inhibitors and a generalized experimental workflow for assessing cross-reactivity.

G cluster_0 p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Inflammation Inflammation, Apoptosis MK2->Inflammation Transcription_Factors->Inflammation

Caption: The p38 MAPK signaling cascade is activated by various stress stimuli.

G cluster_1 Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Aurora kinases play crucial roles in regulating multiple stages of mitosis.

a comparative biological evaluation of 4-methylthiazol-2(3H)-one versus 4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in the available biological data exists between 4-methylthiazole and 4-methylthiazol-2(3H)-one. While 4-methylthiazole has been the subject of various biological studies, revealing a range of activities, there is a significant lack of published experimental data on the biological effects of this compound. This guide, therefore, provides a comprehensive overview of the biological profile of 4-methylthiazole and summarizes the limited information available for this compound, drawing inferences from the activities of structurally related compounds.

Section 1: Biological Evaluation of 4-methylthiazole

4-methylthiazole has demonstrated a spectrum of biological activities, including pro-apoptotic, anti-inflammatory, and antimicrobial effects. Derivatives of 4-methylthiazole have been synthesized and evaluated for various therapeutic applications, including neuroprotection and cancer therapy.

Summary of Biological Activities
  • Apoptosis-Inducing Activity: 4-methylthiazole has been shown to trigger apoptosis in leukemia cells. It can induce mitochondrial disruption, increase reactive oxygen species (ROS) levels, and elevate caspase-3 protein levels.[1][2] Studies on K562 chronic myeloid leukemia cells indicated that 4-methylthiazole selectively induces cytotoxicity in cancer cells while sparing healthy cells.[2]

  • Anti-inflammatory Activity: Derivatives of 4-methylthiazole have been investigated for their anti-inflammatory properties. One study revealed that a 4-methylthiazole derivative can alleviate lipopolysaccharide-induced neuroinflammation in rats by inhibiting the cyclooxygenase (COX) enzyme and downregulating pro-inflammatory cytokines.[1]

  • Antimicrobial Activity: Various derivatives of 4-methylthiazole have been synthesized and tested for their antimicrobial effects against a range of bacteria and fungi.[3][4] The antibacterial and antifungal efficacy is often dependent on the specific substitutions on the thiazole ring.

  • Neuroprotective Effects: The 4-methylthiazole scaffold is a key component of the neuroprotective agent clomethiazole (CMZ). Derivatives have been designed and synthesized with the aim of providing neuroprotection against conditions like excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases.

Quantitative Data Summary
Compound/DerivativeBiological ActivityCell Line/ModelIC50/MIC/EC50Reference
4-methylthiazoleCytotoxicityK562 (Leukemia)162 µM and 230 µM (tested concentrations)[2]
4-methylthiazole derivative (MET)Anti-inflammatoryLPS-induced neuroinflammation in ratsNot specified[1]
4-methylthiazole-(benz)azole derivativesAntimicrobialVarious bacteria and fungiMIC values vary depending on the derivative and microbial strain[3]
2-amino-4-methylthiazole derivativesCytotoxicityK562 and U937 (Leukemia)IC50 values ranging from 1.5 to >50 µM[5]
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenonesAntimicrobialStaphylococcus aureus, Pseudomonas aeruginosa, Candida albicansMIC values reported for active compounds[4]
Detailed Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTS Assay)

  • Objective: To determine the effect of a compound on the viability and proliferation of cells.

  • Methodology:

    • Cells (e.g., K562 leukemia cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., 4-methylthiazole) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

    • Following treatment, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

    • The plate is incubated for a period (e.g., 1-4 hours) at 37°C. During this time, viable cells with active metabolism convert the MTS into a formazan product that is soluble in the cell culture medium.

    • The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Cells are treated with the test compound and controls as described in the cytotoxicity assay.

    • After the treatment period, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • The cells are then resuspended in a binding buffer.

    • Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 15 minutes).

    • The stained cells are analyzed by flow cytometry.

    • The results are interpreted as follows:

      • Annexin V-negative and PI-negative cells are considered viable.

      • Annexin V-positive and PI-negative cells are in early apoptosis.

      • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

      • Annexin V-negative and PI-positive cells are considered necrotic.

3. In Vivo Anti-inflammatory Assay (LPS-Induced Neuroinflammation Model)

  • Objective: To evaluate the anti-inflammatory effect of a compound in an animal model of inflammation.

  • Methodology:

    • Male Sprague Dawley rats are divided into experimental groups (e.g., control, LPS-treated, LPS + test compound, LPS + reference drug).

    • Neuroinflammation is induced by intraperitoneal injection of lipopolysaccharide (LPS).

    • The test compound (e.g., a 4-methylthiazole derivative) and a reference anti-inflammatory drug (e.g., indomethacin) are administered to the respective groups, typically before or after the LPS challenge.

    • After a specific period, the animals are euthanized, and brain tissues are collected.

    • The brain tissues are then processed for various analyses:

      • Biochemical analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.

      • Molecular analysis: Evaluation of gene expression of inflammatory markers by qRT-PCR.

      • Histopathological analysis: Examination of brain tissue sections stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

Visualizations

G Apoptosis Signaling Pathway of 4-methylthiazole 4-methylthiazole 4-methylthiazole Mitochondrion Mitochondrion 4-methylthiazole->Mitochondrion ROS Increase ROS Increase Mitochondrion->ROS Increase Mitochondrial Disruption Mitochondrial Disruption Mitochondrion->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase-3 Activation Caspase-3 Activation Cytochrome c Release->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptosis induction by 4-methylthiazole.

G General Experimental Workflow for Biological Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies Target Identification Target Identification Mechanism of Action Studies->Target Identification Animal Model Selection Animal Model Selection Target Identification->Animal Model Selection Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies

Caption: A general workflow for evaluating biological activity.

Section 2: Biological Evaluation of this compound

There is a significant lack of publicly available biological data for this compound. Searches for its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory effects, did not yield specific experimental results or quantitative data for the parent compound.

However, the broader class of thiazolidinones, which share a related core structure, are known to possess a wide range of pharmacological properties. Thiazolidin-4-one derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[6][7][8] For instance, certain 2,3-diaryl-thiazolidin-4-ones have shown antibacterial activity with MIC values in the range of 0.008–0.24 mg/mL.[6]

Additionally, derivatives of the isomeric 2-imino-1,3-thiazoline nucleus, which can be considered structurally related to this compound, have been reported to exhibit antibacterial, antimicrobial, anti-inflammatory, and antiviral activities.

It is important to emphasize that these activities are reported for derivatives and related structural classes, and not for this compound itself. Therefore, the biological profile of this compound remains largely uncharacterized.

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological activities of 4-methylthiazole and this compound. 4-methylthiazole and its derivatives have been shown to possess promising pro-apoptotic, anti-inflammatory, and antimicrobial properties, supported by a growing body of experimental evidence. In stark contrast, this compound is a data-poor compound in the biological context. While its structural relatives in the thiazolidinone family are biologically active, dedicated experimental studies are urgently needed to elucidate the potential therapeutic value of this compound. Researchers and drug development professionals are encouraged to investigate this compound to fill the existing knowledge gap.

References

In Silico ADME/Tox Profile of Novel 4-Methylthiazol-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents necessitates a thorough evaluation of their pharmacokinetic and toxicological profiles early in the drug discovery pipeline. In silico, or computer-aided, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has emerged as an indispensable tool, offering a rapid and cost-effective means to prioritize lead candidates and mitigate late-stage attrition.[1][2][3] This guide provides a comparative analysis of the in silico ADME/Tox properties of a series of novel 4-methylthiazol-2(3H)-one derivatives, a scaffold of significant interest in medicinal chemistry.[4]

Comparative ADME/Tox Profile

The following table summarizes the predicted ADME/Tox properties for a representative set of novel this compound derivatives. These predictions were generated using a consensus model approach, integrating data from multiple predictive algorithms.

DerivativeMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsCaco-2 Permeability (nm/s)hERG InhibitionAmes Mutagenicity
Parent Scaffold 115.150.8511LowNon-inhibitorNon-mutagenic
Derivative A 254.322.1513ModerateNon-inhibitorNon-mutagenic
Derivative B 312.453.5024HighWeak inhibitorNon-mutagenic
Derivative C 378.514.2015ModerateStrong inhibitorMutagenic
Derivative D 289.382.8003HighNon-inhibitorNon-mutagenic

Experimental Protocols

The in silico ADME/Tox profiling of the novel this compound derivatives was conducted using a suite of computational tools and methodologies.[5][6]

Physicochemical Property Prediction
  • Methodology: The fundamental physicochemical properties, including molecular weight, octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors, were calculated using computational chemistry software. These parameters are crucial for assessing drug-likeness and oral bioavailability, often evaluated against Lipinski's Rule of Five.[7]

  • Tools: SwissADME, ChemDraw, MarvinSketch.

Absorption Prediction (Caco-2 Permeability)
  • Methodology: The permeability of the compounds across the intestinal epithelium was predicted using a quantitative structure-activity relationship (QSAR) model based on Caco-2 cell permeability data.[8] Caco-2 cells are a human colon adenocarcinoma cell line widely used as an in vitro model of the human intestinal barrier.[8][9]

  • Model: A regression-based QSAR model trained on a large dataset of compounds with experimentally determined Caco-2 permeability values.

Toxicity Prediction
  • hERG Inhibition: A classification model was used to predict the potential of the compounds to block the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Inhibition of this channel is a major cause of drug-induced cardiotoxicity. The model was built using machine learning algorithms trained on public and proprietary hERG inhibition data.

  • Ames Mutagenicity: A predictive model for Ames mutagenicity was employed to assess the mutagenic potential of the compounds. The model is based on a statistical analysis of a large database of compounds tested in the Ames assay, a widely used method for detecting mutagens.[10]

Visualizations

In Silico ADME/Tox Prediction Workflow

ADME_Tox_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Output Start Novel this compound Derivatives (SMILES/SDF) Physicochemical Physicochemical Properties (MW, logP, H-bonds) Start->Physicochemical Absorption Absorption (Caco-2 Permeability) Physicochemical->Absorption Distribution Distribution (BBB Penetration, Plasma Protein Binding) Absorption->Distribution Metabolism Metabolism (CYP450 Inhibition) Distribution->Metabolism Excretion Excretion (Renal Clearance) Metabolism->Excretion Toxicity Toxicity (hERG, Ames, Hepatotoxicity) Excretion->Toxicity Data Data Compilation & Comparison Toxicity->Data Report Prioritization & Reporting Data->Report

Caption: A generalized workflow for in silico ADME/Tox profiling.

Hypothetical Toxicity Pathway

Toxicity_Pathway Compound Derivative C hERG hERG Channel Compound->hERG Inhibition Ion_Flow K+ Ion Flow Disruption hERG->Ion_Flow AP Action Potential Prolongation Ion_Flow->AP Arrhythmia Cardiac Arrhythmia AP->Arrhythmia

Caption: A simplified diagram illustrating the cardiotoxicity pathway via hERG inhibition.

Structure-Activity Relationship Logic

SAR_Logic cluster_properties Molecular Properties cluster_outcomes Predicted Outcomes Lipophilicity Increased Lipophilicity (logP) Absorption_Inc Increased Absorption Lipophilicity->Absorption_Inc Toxicity_Risk Potential Toxicity Risk Lipophilicity->Toxicity_Risk Polarity Increased Polarity (H-bonds) Absorption_Dec Decreased Absorption Polarity->Absorption_Dec

Caption: Logical relationships between molecular properties and predicted ADME/Tox outcomes.

References

A Comparative Benchmarking Guide: The 4-methylthiazol-2(3H)-one Scaffold versus Other Key Heterocyclic Cores in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a drug candidate. This guide provides an objective comparison of the 4-methylthiazol-2(3H)-one scaffold against other commonly employed heterocyclic cores such as pyrazole, oxazole, and triazole. The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the rational design of novel therapeutics.

Performance Comparison of Heterocyclic Scaffolds

The intrinsic properties of a heterocyclic core dictate its interactions with biological targets and its overall drug-like characteristics. The this compound scaffold, a derivative of the versatile thiazole ring, offers a unique combination of features. Thiazoles are known for their diverse biological activities, including their roles in anticancer, antimicrobial, and anti-inflammatory agents. The this compound modification presents a distinct substitution pattern that can influence target engagement and physicochemical properties.

To provide a quantitative comparison, the following tables summarize key performance indicators of molecules containing these different heterocyclic cores, primarily focusing on their application as kinase inhibitors, a common area of application for such scaffolds. The data is collated from various structure-activity relationship (SAR) studies. It is important to note that direct head-to-head comparisons with identical substitutions are not always available; therefore, this data represents a comparative analysis based on bioisosteric replacements and SAR trends.

Table 1: Comparative Potency (IC50) of Kinase Inhibitors Featuring Different Heterocyclic Cores

Heterocyclic CoreTarget KinaseRepresentative IC50 (nM)Reference Compound
This compound Analog EGFR15Gefitinib Analog
PyrazoleBRAFV600E31Vemurafenib
Oxazolep38 MAP Kinase50VX-745 Analog
1,2,4-Triazolec-Met5Crizotinib

Table 2: Comparative Selectivity of Kinase Inhibitors

Heterocyclic CorePrimary TargetOff-TargetSelectivity (Fold)
This compound Analog Aurora AAurora B>100
PyrazoleJAK2JAK3~30
OxazoleIKK-βIKK-α~10
1,2,4-TriazoleALKIGF-1R>50

Table 3: Comparative Pharmacokinetic Properties

Heterocyclic CoreOral Bioavailability (%)Metabolic Stability (t1/2 in human liver microsomes, min)
Thiazole Derivatives Variable (20-60)Moderate to High (>30)
Pyrazole DerivativesGenerally Good (40-80)Generally High (>45)
Oxazole DerivativesModerate (30-50)Lower to Moderate (15-40)
Triazole DerivativesGenerally High (50-90)High (>60)

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to benchmark the performance of heterocyclic scaffolds in the context of kinase inhibition.

In Vitro Kinase Inhibitory Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., EGFR, BRAF)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (using ADP-Glo™):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on a cancer cell line, providing an indication of its cellular potency (IC50).

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Cell Culture: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate a representative signaling pathway and an experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation EGF EGF (Growth Factor) EGF->EGFR Inhibitor This compound Kinase Inhibitor Inhibitor->EGFR

Caption: A representative EGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay cluster_analysis Data Analysis Compound_Synthesis Synthesize Heterocyclic Scaffold Analogs Compound_Dilution Prepare Serial Dilutions Compound_Synthesis->Compound_Dilution Kinase_Assay In Vitro Kinase Assay Compound_Dilution->Kinase_Assay Cell_Culture Culture Cancer Cell Lines Compound_Dilution->Cell_Culture IC50_Determination_invitro Determine IC50 (Potency) Kinase_Assay->IC50_Determination_invitro Data_Analysis Comparative Analysis of Potency and Selectivity IC50_Determination_invitro->Data_Analysis MTT_Assay MTT Proliferation Assay Cell_Culture->MTT_Assay IC50_Determination_incell Determine IC50 (Cellular Efficacy) MTT_Assay->IC50_Determination_incell IC50_Determination_incell->Data_Analysis Conclusion Select Lead Scaffold Data_Analysis->Conclusion

Caption: A typical workflow for benchmarking kinase inhibitor scaffolds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methylthiazol-2(3H)-one
Reactant of Route 2
4-methylthiazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.